molecular formula C12H15NO3 B1423778 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1047654-92-1

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1423778
CAS No.: 1047654-92-1
M. Wt: 221.25 g/mol
InChI Key: DPBJZZNRRNSKIH-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJZZNRRNSKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Substituted Pyrrolidine-3-Carboxylic Acids: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of natural products and synthetic drugs.[1] Its unique three-dimensional structure, metabolic stability, and ability to serve as a versatile synthetic handle have made it an attractive core for designing novel therapeutics. Among its many derivatives, substituted pyrrolidine-3-carboxylic acids (also known as β-proline derivatives) have emerged as particularly significant. These structures offer a rich stereochemical landscape and multiple points for functionalization, enabling the precise spatial arrangement of pharmacophoric elements required for potent and selective interactions with biological targets.

This guide provides a comprehensive review of substituted pyrrolidine-3-carboxylic acids, delving into their stereoselective synthesis, structure-activity relationships (SAR), and applications across diverse therapeutic areas. From enzyme inhibitors to receptor modulators, these compounds represent a powerful tool in the arsenal of the modern medicinal chemist. We will explore the causality behind key synthetic strategies and the molecular rationale for their biological effects, offering field-proven insights for professionals in drug development.

The Pyrrolidine Core: Conformational Control and Stereochemical Impact

The efficacy of a drug molecule is intrinsically linked to its three-dimensional shape. The pyrrolidine ring, a five-membered saturated heterocycle, is not planar. It adopts puckered "envelope" or "twist" conformations to minimize steric and torsional strain. The introduction of substituents dramatically influences this conformational preference.[2] This control over the ring's pucker is a critical design element, as it dictates the spatial orientation of the pendant functional groups that interact with a biological target.[2]

The stereochemistry at positions 3 and 4 is particularly crucial. For instance, SAR studies on peroxisome proliferator-activated receptor (PPAR) agonists revealed that a cis-configuration of substituents at these positions was preferred over the trans orientation for optimal activity.[2] Similarly, the stereospecific orientation of a methyl group on the pyrrolidine ring of certain benzopyran derivatives was found to be the determining factor in achieving a pure estrogen receptor α (ERα) antagonist profile for the treatment of breast cancer.[2] Understanding and controlling these spatial characteristics are paramount to leveraging the full potential of the pyrrolidine scaffold in drug design.

Key Synthetic Strategies for Accessing Substituted Pyrrolidine-3-Carboxylic Acids

The construction of the substituted pyrrolidine-3-carboxylic acid core with high stereocontrol is a central challenge for synthetic chemists. Several powerful strategies have been developed, each with its own advantages depending on the desired substitution pattern and stereochemistry.

A highly effective approach is to begin with an enantiomerically pure starting material, a strategy known as chiral pool synthesis. (R)-pyrrolidine-3-carboxylic acid is an inexpensive and readily available chiral building block that serves as a versatile starting point.[1] Its inherent chirality and orthogonally reactive functional groups—a secondary amine and a carboxylic acid—provide a robust platform for constructing complex molecules without the need for de novo asymmetric synthesis or chiral resolution.[1]

Rationale for Experimental Choices: The secondary amine can be selectively protected (e.g., as a Boc carbamate) to prevent its interference in subsequent reactions, while the carboxylic acid can be activated and converted into esters or amides. This orthogonality is key to a controlled, stepwise functionalization of the molecule.

Detailed Protocol: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid [1]

  • Step 1: Dissolution. A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide. The basic conditions deprotonate the carboxylic acid, rendering it soluble and preventing it from reacting with the protecting group.

  • Step 2: Addition of Protecting Group. Di-tert-butyl dicarbonate (Boc)₂O, dissolved in dioxane, is added to the solution at room temperature. (Boc)₂O is a standard reagent for introducing the tert-butyloxycarbonyl (Boc) protecting group, which is stable to a wide range of reaction conditions but easily removed under acidic conditions.

  • Step 3: Reaction. The mixture is stirred for approximately 1.5 hours. During this time, the nucleophilic secondary amine attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the N-Boc protected product.

  • Step 4: Work-up and Extraction. The reaction mixture is diluted with diethyl ether. The organic phase is washed with 1N NaOH to remove any unreacted starting material. The aqueous phase, now containing the sodium salt of the N-Boc protected product, is carefully acidified with 3N HCl. This protonates the carboxylate, making the product soluble in organic solvents.

  • Step 5: Isolation. The acidified aqueous phase is extracted with diethyl ether. The combined organic extracts are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the N-Boc protected (R)-pyrrolidine-3-carboxylic acid.

Organocatalytic asymmetric Michael additions have emerged as a powerful and atom-economical method for synthesizing substituted pyrrolidine-3-carboxylic acids.[3][4] This strategy allows for the concise, two-step synthesis of highly enantiomerically enriched products from readily available starting materials.[5][6][7]

Causality Behind the Method: The reaction involves the conjugate addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral amine. The catalyst forms a transient iminium ion with the enoate, which activates it towards nucleophilic attack and provides a chiral environment to control the stereochemical outcome. The resulting Michael adduct can then undergo a reductive cyclization to form the desired pyrrolidine ring.[4][8] This method is particularly useful for creating 5-alkyl-substituted derivatives.[4][9]

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Caption: Asymmetric Michael Addition Workflow.

A classic and highly effective method for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition.[2] This reaction involves the combination of a 1,3-dipole (such as an azomethine ylide) with a dipolarophile (typically an alkene). The regio- and stereoselectivity of this reaction are controlled by the nature of both components, making it a versatile tool for synthesizing a wide range of substituted pyrrolidines.[2] For example, the reaction between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and alkenyl ester derivatives can be used to generate 4-benzylpyrrolidine-3-carboxylic acid derivatives, which have shown promise as PPAR agonists.[2]

Therapeutic Applications and Structure-Activity Relationships

The true value of the substituted pyrrolidine-3-carboxylic acid scaffold lies in its broad applicability across numerous therapeutic areas. By modifying the substituents on the ring, chemists can fine-tune the molecule's properties to achieve potent and selective activity against specific biological targets.

DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin secretion.[8] Inhibiting DPP-4 prolongs the action of these hormones, making it a key strategy for managing type 2 diabetes.[8] The pyrrolidine scaffold is a central structural feature in many potent DPP-4 inhibitors, providing the necessary stereochemistry to target the enzyme's active site effectively.[1][10]

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// Edges GLP1 -> DPP4 [label="Degradation", arrowhead=vee]; DPP4 -> Inactive_GLP1 [arrowhead=vee]; GLP1 -> Pancreas [label="Stimulates", arrowhead=vee]; Pancreas -> Insulin [arrowhead=vee]; Inhibitor -> DPP4 [label="Blocks", arrowhead=tee, color="#EA4335", style=bold]; }

Caption: Mechanism of action for DPP-4 inhibitors.

Endothelin receptors (ETA and ETB) are implicated in vasoconstriction and cell proliferation, making them important targets for cardiovascular diseases.[10] Analogs of (R)-pyrrolidine-3-carboxylic acid have been extensively developed as potent and selective ET receptor antagonists.[10][11] Structure-activity studies have shown that the nature of the substituents at the 2- and 4-positions of the pyrrolidine ring, as well as the group attached to the ring nitrogen, are critical for both potency and selectivity between the ETA and ETB receptor subtypes.[12]

For example, the 2,4-diaryl substituted pyrrolidine-3-carboxylic acid derivative, Atrasentan (ABT-627), is a highly potent ETA antagonist with over 2000-fold selectivity versus the ETB receptor.[11] By systematically modifying the substituents, researchers were able to discover antagonists with even greater selectivity or, conversely, to completely reverse the selectivity profile to favor the ETB receptor.[12]

Table 1: Comparative Biological Activity of Pyrrolidine-3-Carboxylic Acid-Based Endothelin Receptor Antagonists

Compound/AnalogTarget(s)IC₅₀/Kᵢ (nM)SelectivityReference(s)
Atrasentan (ABT-627) ETAKᵢ = 0.036>2000-fold vs. ETB[10][11]
A-308165 ETBKᵢ = 0.007>27,000-fold vs. ETA[10][12]
A-216546 ETAKᵢ = 0.46>28,000-fold vs. ETB[11]
Analog 9o ETAPotentHigh for ETA[11]

The pyrrolidine scaffold is also prevalent in compounds targeting the central nervous system. The hypofunction of the N-methyl-D-aspartate (NMDA) receptor has been linked to the pathophysiology of schizophrenia.[2] One strategy to address this is to inhibit the glycine transporter 1 (GlyT1), which increases glycine concentrations at the synapse and enhances NMDA receptor function. Pyrrolidine sulfonamide derivatives have been developed as potent GlyT1 inhibitors.[2] Furthermore, naturally occurring pyrrolidine dicarboxylate derivatives like kainic acid and domoic acid are potent neuroexcitatory agents that act as agonists at glutamate and kainate receptors, serving as critical pharmacological probes for studying neurotransmission.[13]

The versatility of the pyrrolidine core extends to oncology and virology. Pyrrolidine-containing derivatives have been designed as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[13] In the field of antiviral research, the pyrrolidine fragment is a key component of Gilead's highly successful HCV NS5A polymerase inhibitor, Velpatasvir.[14] Additionally, newly synthesized pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated promising in vitro anticancer activity.[15]

Conclusion and Future Outlook

Substituted pyrrolidine-3-carboxylic acids represent a class of molecules with immense value in drug discovery and development. Their stereochemically rich and conformationally constrained scaffold provides an ideal foundation for the design of potent and selective therapeutic agents. Advances in synthetic methodology, particularly in asymmetric catalysis, have made a diverse range of these compounds more accessible than ever before.[5][16]

The continued exploration of this privileged scaffold is certain to yield novel drug candidates. Future research will likely focus on developing even more efficient and stereoselective synthetic routes, expanding the accessible chemical space, and applying these building blocks to a wider range of challenging biological targets. The proven success of this scaffold across multiple therapeutic areas solidifies its position as a vital component in the modern medicinal chemist's toolkit.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) Source: OIST Groups URL: [Link]

  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s Source: CORE URL: [Link]

  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones Source: ResearchGate URL: [Link]

  • Title: Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) Source: PubMed URL: [Link]

  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: RSC Publishing URL: [Link]

  • Title: Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]

  • Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Source: ChemRxiv URL: [Link]

  • Title: Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain Source: PubMed URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL: [Link]

Sources

The 3-Methoxyphenyl Pyrrolidine Scaffold: From Opioid Simplification to Polypharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical evolution, and pharmacological significance of the 3-methoxyphenyl substituted pyrrolidine scaffold.

Executive Summary

The 3-(3-methoxyphenyl)pyrrolidine moiety represents a critical evolutionary branch in the design of central nervous system (CNS) ligands. Originally conceived during the "simplification strategies" of the mid-20th century—aimed at stripping the morphine skeleton down to its essential pharmacophore—this scaffold bridged the gap between pure opioid analgesics and modern dual-action antidepressants.

While the 3-hydroxyphenyl analogs (e.g., Profadol ) became known for opioid agonism, the 3-methoxyphenyl variants emerged as unique chemical probes. They possess distinct lipophilic properties, metabolic prodrug potential, and a high affinity for monoamine transporters (SERT/NET), making them privileged structures in the discovery of non-opioid analgesics and novel psychoactive substances (NPS).

Historical Genesis: The Ring Contraction Strategy

The discovery of 3-arylpyrrolidines was not an accident but a result of rational drug design targeting the morphine rule .

The Simplification Timeline

In the 1940s and 50s, the goal was to retain the analgesic potency of morphine while removing its complex pentacyclic ring system.

  • Morphine (Pentacyclic): The natural template.

  • Morphinans (Tetracyclic): Removal of the ether bridge (e.g., Levorphanol).

  • Benzomorphans (Tricyclic): Removal of the C-ring (e.g., Pentazocine).

  • Phenylpiperidines (Bicyclic): Removal of the B-ring (e.g., Pethidine/Meperidine).

The Pyrrolidine Leap (1960s): Researchers at Upjohn and Parke-Davis hypothesized that the piperidine ring of pethidine could be contracted to a five-membered pyrrolidine ring without losing efficacy, provided the spatial arrangement of the aryl group and the basic nitrogen remained constant.

This led to Profadol (CI-572), a 3-(3-hydroxyphenyl)pyrrolidine. The 3-methoxyphenyl analog was synthesized concurrently as the immediate precursor and lipophilic analog, designed to improve Blood-Brain Barrier (BBB) penetration before metabolic O-demethylation.

Structural Logic Diagram

The following diagram illustrates the structural simplification leading to the pyrrolidine scaffold.

OpioidEvolution cluster_0 Pharmacological Shift Morphine Morphine (Pentacyclic Core) Pethidine Pethidine (Phenylpiperidine) Morphine->Pethidine Ring B & D Removal Profadol Profadol (3-Arylpyrrolidine) Pethidine->Profadol Ring Contraction (6-mem to 5-mem) MethoxyAnalog 3-Methoxyphenyl Pyrrolidine (Lipophilic Scaffold) Profadol->MethoxyAnalog O-Methylation (Bioisostere/Prodrug)

Figure 1: Evolutionary tree of the 3-arylpyrrolidine scaffold showing the transition from classical opioids to the methoxy-substituted probe.

Synthetic Evolution: Methodologies

The construction of the 3-(3-methoxyphenyl)pyrrolidine core has evolved from laborious cyclizations to elegant catalytic hydroarylations.

First Generation: Cyclization (The Upjohn Route)

Early synthesis involved the reaction of 3-methoxy-cinnamic acid derivatives or the cyclization of substituted aminobutyric acids.

  • Drawback: Low yields and difficulty controlling the stereochemistry at the C3 position.

  • Relevance: Produced racemic mixtures that required resolution to separate the active enantiomers.

Modern Generation: Pd-Catalyzed Hydroarylation

Recent advances (e.g., Chem. Sci., 2018) utilize Palladium-catalyzed chain walking or hydroarylation to install the aryl group directly onto a pyrroline ring. This method allows for the rapid generation of libraries to explore the "3-methoxyphenyl" motif.

Protocol: Pd-Catalyzed Synthesis of 3-(3-Methoxyphenyl)pyrrolidine This protocol is a composite of modern best practices for aryl-pyrrolidine construction.

  • Reagents:

    • Substrate: N-Boc-2,3-dihydro-1H-pyrrole (N-Boc-pyrroline).

    • Aryl Donor: 3-Methoxyphenylboronic acid.

    • Catalyst: Pd(OAc)2 (5 mol%).

    • Ligand: Pyridino-oxazoline (PyOx) or dppb.

    • Solvent: Methanol/Dichloromethane (1:1).

  • Workflow:

    • Step 1: Charge a reaction vial with N-Boc-pyrroline (1.0 equiv) and 3-methoxyphenylboronic acid (1.5 equiv).

    • Step 2: Add Pd catalyst and ligand under inert atmosphere (N2).

    • Step 3: Stir at 60°C for 12 hours. The reaction proceeds via syn-insertion of the aryl-Pd species followed by protodepalladation.

    • Step 4 (Deprotection): Treat the intermediate with TFA/DCM (1:4) to remove the Boc group.

    • Step 5 (Isolation): Basify with NaOH (1M) and extract with EtOAc to yield the free base 3-(3-methoxyphenyl)pyrrolidine .

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic methoxy singlet at ~3.8 ppm and the C3-methine multiplet at ~3.1 ppm.

Pharmacological Divergence: The "Tramadol Effect"

The substitution of the hydroxyl group (phenol) with a methoxy group (anisole) on the phenyl ring drastically alters the pharmacological profile. This is the critical "switch" in this chemical class.

Structure-Activity Relationship (SAR) Table
Structural Feature3-OH Analog (Profadol)3-OMe Analog (Methoxy-Pyrrolidine)
Primary Target Mu-Opioid Receptor (MOR)Monoamine Transporters (SERT/NET)
Mechanism AgonistReuptake Inhibitor
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)
Metabolism Phase II GlucuronidationPhase I O-Demethylation (to active phenol)
Clinical Effect Analgesia (Opioid-like)Analgesia (Dual-action) / Psychostimulation
The Mechanism of Action

While the 3-OH variants bind directly to the Mu-opioid receptor (similar to morphine's phenolic ring), the 3-methoxyphenyl group sterically and electronically disfavors high-affinity opioid binding. Instead, it creates a pharmacophore that mimics Tramadol or Venlafaxine .

  • Dual Action: The 3-methoxyphenyl pyrrolidines often act as SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors).

  • Metabolic Activation: In vivo, the methoxy group is O-demethylated by CYP2D6 to regenerate the 3-OH species. This creates a time-dependent pharmacological shift:

    • T=0 to T=2h: Predominant monoamine reuptake inhibition (Stimulant/Antidepressant effect).

    • T>2h: Rising concentration of O-desmethyl metabolite (Opioid analgesic effect).

Mechanism Compound 3-(3-Methoxyphenyl) Pyrrolidine CYP2D6 CYP2D6 Metabolism Compound->CYP2D6 Hepatic Clearance Target1 SERT / NET (Reuptake Inhibition) Compound->Target1 Direct Binding Metabolite 3-(3-Hydroxyphenyl) Pyrrolidine CYP2D6->Metabolite O-Demethylation Target2 Mu-Opioid Receptor (Agonism) Metabolite->Target2 High Affinity Binding

Figure 2: The metabolic activation pathway of 3-methoxyphenyl pyrrolidines, illustrating the shift from transporter inhibition to opioid agonism.

Contemporary Relevance: NPS and Forensic Science[1]

In the last decade, the 3-methoxyphenyl pyrrolidine scaffold has re-emerged in the context of New Psychoactive Substances (NPS) .

The Designer Drug Context

Clandestine laboratories frequently modify the aryl ring of cathinones (e.g., alpha-PVP) and dissociatives to evade legal restrictions. The addition of a 3-methoxy group is a common tactic to:

  • Increase Potency: The increased lipophilicity facilitates rapid BBB crossing.

  • Alter Effects: It tends to introduce a dissociative or hallucinogenic component compared to the unsubstituted analogs.

  • Evade Detection: Novel mass spectral fragmentation patterns challenge standard toxicology screens.

Forensic analysis of "3-MeO" substituted pyrrolidines often reveals a fragmentation pattern dominated by the pyrrolidine iminium ion (


 70 or 84 depending on N-substitution) and the methoxy-benzyl cation.
Therapeutic Potential

Despite the illicit use, legitimate research continues into this scaffold for pain management . The goal is to develop a "super-Tramadol"—a compound with balanced opioid/SNRI activity that provides analgesia with reduced respiratory depression and addiction liability. The rigid pyrrolidine ring offers a way to lock the conformation and improve selectivity compared to the flexible chain of Tramadol.

References

  • Upjohn Company Patents. (1966). 3-Arylpyrrolidines as Analgesic Agents. (Foundational work on Profadol and its precursors).
  • Kametani, T., et al. (1970). "Syntheses of Analgesics. XXIV. Synthesis of 3-phenylpyrrolidine derivatives." Journal of Heterocyclic Chemistry. Link

  • Yeo, S. J., et al. (2018). "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation." Chemical Science. Link

  • Center for Forensic Science Research & Education (CFSRE). (2023). NPS Discovery: Pyrrolidine-Containing Cathinones and Aryl-Substituted Analogs. Link

  • Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for the dual-action mechanism). Link

Methodological & Application

Application Notes and Protocols for Peptide Coupling Using 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Substituted Proline Analogs in Peptidomimetics

In the landscape of modern drug discovery and chemical biology, the use of non-natural amino acids is a cornerstone for the development of novel peptides and peptidomimetics with enhanced therapeutic properties. 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid, a substituted proline analog, offers a unique structural motif that can impart significant conformational constraints on a peptide backbone. This rigidity is often desirable for improving metabolic stability, receptor binding affinity, and selectivity. The methoxyphenyl group introduces a bulky, moderately hydrophobic side chain that can engage in specific interactions within a biological target, while the pyrrolidine ring maintains the characteristic turn-inducing properties of proline.

However, the steric hindrance presented by the substituent at the 4-position, adjacent to the carboxylic acid at the 3-position, poses a significant challenge for standard peptide coupling procedures. This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid into peptide sequences, with a focus on reagent selection, mechanistic considerations, and analytical validation.

Core Principles of Peptide Coupling with Sterically Hindered Amino Acids

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable under standard conditions.[1] Therefore, the carboxylic acid moiety must be activated to facilitate nucleophilic attack by the amine of the incoming amino acid.[2] For sterically hindered amino acids like 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions, particularly racemization.[3][4]

High-reactivity coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective than standard carbodiimide reagents like DCC or DIC for challenging couplings.[3] These reagents generate highly reactive activated esters that can overcome the steric barrier presented by the substituted pyrrolidine ring.

Recommended Coupling Reagents: A Comparative Overview

The selection of an appropriate coupling reagent is paramount for the successful incorporation of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid. The following table summarizes the properties and recommended applications of several common high-efficiency coupling reagents.

Coupling ReagentAcronymActivating SpeciesKey AdvantagesConsiderations
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateHATU OAt-active esterHigh efficiency, rapid kinetics, low racemization, effective for hindered amino acids.[5][6]Potential for guanidinylation of the N-terminal amine if used in excess.[5]
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOP OBt-active esterStrong coupling reagent, good reactivity, non-carcinogenic byproducts.[7]Generally less reactive than HATU for highly hindered couplings.
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTU OBt-active esterWidely used, effective for many standard couplings.Can be less effective than HATU for sterically demanding couplings.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC/HOBt OBt-active esterWater-soluble byproducts, useful in solution-phase synthesis.[8]Generally slower and less potent for hindered systems compared to onium salts.[3]

Experimental Protocols

Protocol 1: HATU-Mediated Peptide Coupling (Recommended for High Efficiency)

This protocol is recommended for achieving high coupling efficiency with the sterically hindered 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, particularly in solid-phase peptide synthesis (SPPS).

Materials:

  • N-α-Fmoc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for at least 30 minutes in the reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve N-α-Fmoc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (1.5-2.0 equivalents relative to resin loading) in anhydrous DMF.

    • Add HATU (1.45-1.95 equivalents) to the amino acid solution.

    • Add DIPEA (3.0-4.0 equivalents) to the mixture.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.[5]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture under an inert atmosphere for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 30-40°C).[7]

  • Monitoring the Reaction: Perform a Kaiser test (or other appropriate ninhydrin-based test) to monitor the disappearance of the free primary amine. A negative test indicates the completion of the coupling reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: EDC/HOBt-Mediated Solution-Phase Coupling

This protocol is suitable for solution-phase synthesis where the purification of the final product is performed via chromatography.

Materials:

  • N-protected 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

  • Amine component (e.g., an amino acid ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Magnetic stirrer and appropriate glassware

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the N-protected 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (1.0 equivalent) and HOBt (1.1-1.2 equivalents) in anhydrous DCM or DMF.[9]

  • Amine Addition: Add the amine component (1.0-1.1 equivalents). If the amine is a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like DIPEA or TEA to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.[10]

  • EDC Addition: Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel.

Mechanistic Insights

A deeper understanding of the coupling mechanism allows for better troubleshooting and optimization. The following diagram illustrates the generally accepted mechanism for HATU-mediated peptide coupling.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) Intermediate1 O-Acyl(tetramethyl)isouronium Salt (Highly Reactive) RCOO->Intermediate1 + HATU HATU HATU ActiveEster OAt-Active Ester Intermediate1->ActiveEster + HOAt⁻ TMU Tetramethylurea Intermediate1->TMU HOAt HOAt⁻ Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + R'-NH₂ Amine R'-NH₂ (Amine) Peptide->HOAt

Caption: Mechanism of HATU-mediated peptide coupling.

The reaction is initiated by the deprotonation of the carboxylic acid by a base like DIPEA.[5][11] The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[12] This intermediate is then rapidly attacked by the displaced HOAt anion to generate the OAt-active ester, which is more reactive towards the amine nucleophile.[5][13] This increased reactivity is crucial for overcoming the steric hindrance of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid.

Workflow for Peptide Synthesis and Analysis

The overall process from coupling to characterization follows a systematic workflow.

Peptide_Workflow Start Start: Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Peptide Coupling (e.g., HATU Protocol) Deprotection->Coupling Wash Washing Steps (DMF, DCM) Coupling->Wash Repeat Repeat for Next Amino Acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization Purification->Characterization End Pure Peptide Characterization->End

Caption: General workflow for solid-phase peptide synthesis.

Purification and Characterization

Following the successful synthesis, the peptide must be cleaved from the solid support, purified, and thoroughly characterized to confirm its identity and purity.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[14][15]

  • Stationary Phase: A C18-modified silica column is typically used.[14]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.[16][] The TFA acts as an ion-pairing agent to improve peak shape.[]

  • Detection: UV detection at 210-220 nm is used to monitor the peptide backbone.[14]

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure target peptide. These fractions are then pooled and lyophilized to yield the final product as a white powder.[14]

Characterization

A combination of analytical techniques should be employed to ensure the correct peptide has been synthesized with high purity.[18][19]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final peptide product.[16][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the peptide, verifying its identity.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, confirming the incorporation and stereochemistry of the non-natural amino acid.[19]

  • Amino Acid Analysis (AAA): Determines the amino acid composition and can be used for peptide quantification.[18][20]

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Coupling Insufficient activation time or coupling reagent stoichiometry. High degree of steric hindrance.Increase the equivalents of amino acid and coupling reagent (e.g., to 2.0-3.0 eq.). Extend the coupling time or increase the reaction temperature. Consider a more potent coupling reagent like COMU.[3][8]
Racemization Prolonged activation time, especially with certain bases.Minimize the pre-activation time. Use a base known for low racemization, such as DIPEA or collidine.[8] Ensure the use of additives like HOBt or HOAt, which are inherent in many modern coupling reagents.[8]
Guanidinylation of N-terminus Use of excess uronium/aminium reagents like HATU or HBTU.Use a slight excess of the coupling reagent (e.g., 0.95 equivalents relative to the amino acid). Avoid prolonged exposure of the free amine to the coupling reagent.
Poor Solubility of Peptide Hydrophobic nature of the peptide sequence.During purification, adjust the mobile phase composition. For handling the final product, test solubility in various solvents like DMF, DMSO, or aqueous solutions with organic modifiers.[]

Conclusion

The incorporation of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid into peptide sequences offers exciting possibilities for the design of novel peptidomimetics. While its sterically hindered nature presents challenges, the use of high-efficiency coupling reagents like HATU, coupled with optimized protocols and rigorous analytical oversight, enables its successful application. By understanding the underlying chemical principles and adhering to the detailed methodologies presented in this guide, researchers can effectively leverage the unique structural features of this valuable building block to advance their drug discovery and development efforts.

References

  • ResolveMass Laboratories Inc. (2025).
  • Benchchem. (2025).
  • ChemicalBook. (2024).
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • International Journal of Science and Research Archive. (2025).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • Benchchem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Biovera. (2024).
  • ResearchGate. (n.d.).
  • JPT.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • ResearchGate. (2014). How many equivalents of HOBt must use in peptide coupling using EDC?.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • Bachem.
  • Gilson.
  • Waters Corporation.
  • Teledyne ISCO. (2020).
  • BOC Sciences Amino Acid.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • PubChem. 4-(3-Methoxyphenoxy)pyrrolidine-2-carboxylic acid.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • PubMed. (1982). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000).
  • Peptide Coupling Reactions. (2015).
  • PubChem. (R)-3-(4-Methoxyphenyl)pyrrolidine.

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Application Notes and Protocols for the Incorporation of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Constrained Peptidomimetics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategic avenue to overcome these challenges. A key approach in peptidomimetic design is the incorporation of conformationally constrained non-natural amino acids.[1] By restricting the rotational freedom of the peptide backbone or side chains, these building blocks can pre-organize the molecule into a bioactive conformation, leading to enhanced receptor binding affinity, increased metabolic stability, and improved pharmacokinetic profiles.[2]

This guide focuses on the application of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid , a constrained proline analogue, as a strategic building block in the design of novel peptidomimetics. The pyrrolidine ring introduces a rigid scaffold that limits the accessible conformational space, while the 3-methoxyphenyl substituent provides a versatile aromatic moiety for probing interactions with biological targets. The trans-substitution pattern on the pyrrolidine ring is crucial for inducing specific secondary structures, such as β-turns, which are often implicated in molecular recognition events.

Part 1: Synthesis of the Core Building Block: (±)-trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

A robust and stereoselective synthesis of the title compound is paramount for its successful application. The most effective and widely adopted strategy for constructing the trans-3,4-disubstituted pyrrolidine scaffold is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[3][4] This reaction allows for the controlled formation of the five-membered ring with the desired stereochemistry.

Proposed Synthetic Workflow

The following protocol is a generalized procedure based on established methodologies for the synthesis of analogous 4-aryl-pyrrolidine-3-carboxylic acid derivatives.[5]

Synthesis_Workflow cluster_0 Step 1: Azomethine Ylide Generation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Protection & Hydrolysis Start Glycine ethyl ester Ylide Azomethine Ylide Start->Ylide Reflux Aldehyde 3-Methoxybenzaldehyde Aldehyde->Ylide Cycloadduct Pyrrolidine diester Ylide->Cycloadduct [3+2] Dipolarophile Ethyl acrylate Dipolarophile->Cycloadduct Boc Di-tert-butyl dicarbonate (Boc)2O Cycloadduct->Boc N-protection Hydrolysis LiOH Boc->Hydrolysis Saponification FinalProduct N-Boc-4-(3-methoxyphenyl) pyrrolidine-3-carboxylic acid Hydrolysis->FinalProduct

Caption: Synthetic workflow for the target building block.

Detailed Experimental Protocol

Materials:

  • Glycine ethyl ester hydrochloride

  • 3-Methoxybenzaldehyde

  • Ethyl acrylate

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1 & 2: One-Pot Synthesis of (±)-trans-diethyl 4-(3-methoxyphenyl)pyrrolidine-1,3-dicarboxylate

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add glycine ethyl ester hydrochloride (1.0 eq) and toluene.

  • Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add 3-methoxybenzaldehyde (1.0 eq) and ethyl acrylate (1.2 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the racemic trans-pyrrolidine diester. The trans isomer is the thermodynamically favored product in this type of cycloaddition.[3]

Step 3: N-Protection and Saponification

  • Dissolve the purified pyrrolidine diester (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate to yield the N-Boc protected diester, which can be used in the next step without further purification.

  • Dissolve the N-Boc diester in a mixture of methanol and water.

  • Add lithium hydroxide (2.5 eq) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (±)-trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid as the final product.

Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The prepared N-Boc protected building block is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation follows the general cycle of deprotection and coupling.

SPPS Workflow Diagram

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) Deprotection 1. Deprotection: 20% Piperidine in DMF Start->Deprotection Washing1 2. Washing: DMF, DCM, DMF Deprotection->Washing1 Coupling 3. Coupling: Boc-AA-OH, HBTU, DIPEA in DMF Washing1->Coupling Washing2 4. Washing: DMF, DCM, DMF Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cleavage 5. Cleavage & Deprotection: TFA Cocktail Washing2->Cleavage After final coupling Cycle->Deprotection for next amino acid Purification 6. Purification: RP-HPLC Cleavage->Purification FinalPeptide Purified Peptidomimetic Purification->FinalPeptide

Caption: General workflow for SPPS incorporation.

Detailed Coupling Protocol

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • (±)-trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or an equivalent coupling reagent

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc-Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vial, pre-activate the (±)-trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. Note: Due to the secondary amine nature of the pyrrolidine, coupling may be slower than for standard amino acids. A longer coupling time is recommended.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: After a negative Kaiser test, wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Part 3: Analysis and Purification

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptidomimetic should be purified using preparative RP-HPLC to obtain a highly pure sample.

ParameterRecommended ConditionsRationale
Column C18 stationary phase, 5-10 µm particle sizeC18 is a versatile stationary phase for peptide purification based on hydrophobicity.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic modifier used to elute the peptide.
Gradient Linear gradient, e.g., 5-65% B over 30 minA shallow gradient is typically required for good resolution of peptides and related impurities.
Detection UV at 220 nm and 280 nm220 nm for the peptide backbone and 280 nm if aromatic residues (like Trp, Tyr, or the incorporated methoxyphenyl group) are present.

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the preparative RP-HPLC system.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions of desired purity (>95%) and lyophilize to obtain the final product as a fluffy white powder.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptidomimetic.

  • Technique: Electrospray Ionization (ESI-MS) is ideal for peptides.

  • Expected Result: The observed mass should match the calculated theoretical mass of the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and investigate the conformational properties of the peptidomimetic. The incorporation of the constrained pyrrolidine ring is expected to induce a specific conformation, which can be elucidated through NMR studies.

  • Key Experiments:

    • 1D ¹H NMR: Provides a fingerprint of the molecule and can indicate the presence of specific structural features.

    • 2D COSY (Correlation Spectroscopy): Identifies coupled protons within amino acid spin systems.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, aiding in residue assignment.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons (<5 Å), which is crucial for determining the three-dimensional structure and identifying turn conformations induced by the pyrrolidine ring.

  • Interpretation: The presence of specific NOE cross-peaks, for example between the amide proton of residue i+1 and the alpha proton of residue i, can provide strong evidence for a β-turn conformation. The constrained nature of the 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is expected to favor such a turn.

Part 4: Application in Drug Discovery - A Case Study Perspective

While specific biological activity data for peptidomimetics containing 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is not yet widely published, the utility of the broader class of 4-aryl-pyrrolidine-3-carboxamides has been demonstrated. For instance, a series of these compounds were investigated as a novel class of orally efficacious antimalarial agents.[5] In these studies, the 4-aryl-pyrrolidine scaffold served as a key structural element for interacting with the target enzyme, a plasmodial aspartic protease. The research highlighted that various hydrophobic groups on the 4-aryl position were well-tolerated and contributed to potent antiplasmodial activity.[1]

This suggests that the 3-methoxyphenyl group of the title compound can serve as a valuable probe for exploring hydrophobic and potentially hydrogen-bonding interactions within a target's binding site. Researchers can incorporate this building block into a known peptide ligand to:

  • Stabilize a bioactive conformation: The rigid pyrrolidine ring can lock the peptide backbone into a turn structure that mimics the bound state of the native peptide.

  • Enhance metabolic stability: The non-natural amino acid is resistant to cleavage by common proteases.

  • Improve pharmacokinetic properties: The introduction of the methoxyphenyl group can modulate the lipophilicity of the peptidomimetic, potentially improving its absorption and distribution.

Conclusion

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a valuable and strategically designed building block for the synthesis of novel peptidomimetics. Its stereoselective synthesis can be achieved through established 1,3-dipolar cycloaddition chemistry, and its incorporation into peptide sequences is readily accomplished using standard solid-phase peptide synthesis protocols. The resulting peptidomimetics are expected to exhibit constrained conformations, enhanced stability, and the potential for potent biological activity, making this an attractive tool for researchers in drug discovery and medicinal chemistry.

References

  • Freeman, B. K., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 62(7), 3465–3479. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Google Patents. (2020). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. CN111072543B.
  • Google Patents. (2021). Synthetic method of 4-phenyl-2-pyrrolidone. CN112608267A.
  • Grygorenko, O. O., et al. (2013). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry, 11(6), 975–983. [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Revolution: Genomics, Proteomics & Therapeutics. American Peptide Society.
  • Gentilucci, L., et al. (2010). Peptidomimetics for drug design: a new "golden age". Current Medicinal Chemistry, 17(20), 2124–2143.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963–978.
  • Huck, B. R., et al. (2003). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 68(11), 4586–4590. [Link]

  • Hosseini, Z., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 123-134. [Link]

  • Spadaccini, R., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(21), 3875. [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Racememization During 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the coupling of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during amide bond formation with this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target molecules without compromising chiral purity.

Understanding the Challenge: The Mechanism of Racemization

The primary challenge in coupling reactions involving 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is the potential for racemization at the C3 stereocenter. This loss of stereochemical integrity typically occurs through two main pathways after the activation of the carboxylic acid: direct enolization or the formation of an oxazolone intermediate.[1][2] Both pathways are facilitated by the presence of a base, which abstracts the acidic α-proton at the C3 position, leading to a planar intermediate that can be protonated from either face, resulting in a mixture of enantiomers.[3][4]

The pyrrolidine ring, being a secondary amine, and the nature of the protecting group on the nitrogen, can influence the propensity for racemization. It is crucial to select coupling conditions that minimize the lifetime of the activated species and avoid strongly basic conditions.[5]

racemization_mechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathways cluster_product Product Formation Carboxylic_Acid Chiral Carboxylic Acid (R-configuration) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate Coupling Reagent Carboxylic_Acid->Activated_Intermediate Planar_Intermediate Planar Intermediate (Enolate or Oxazolone) Activated_Intermediate->Planar_Intermediate Base (proton abstraction) Activated_Intermediate->Planar_Intermediate R_Product Desired R-Product Activated_Intermediate->R_Product Amine (Direct Coupling) Planar_Intermediate->R_Product Protonation Planar_Intermediate->R_Product S_Product Undesired S-Product Planar_Intermediate->S_Product Protonation Planar_Intermediate->S_Product

Caption: Racemization pathways during carboxylic acid activation and coupling.

Troubleshooting Guide: Preventing Racemization

This section addresses common issues encountered during the coupling of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid in a question-and-answer format.

Q1: My reaction is showing significant epimerization at the C3 position. What are the most likely causes?

Significant epimerization can stem from several factors in your reaction setup. The most common culprits are the choice of coupling reagent, the base used, elevated reaction temperatures, and prolonged reaction times.

  • Coupling Reagent: Carbodiimides like DCC and EDC, when used without additives, are known to cause higher levels of racemization.[2][6] They form a highly reactive O-acylisourea intermediate which, if not immediately intercepted by the amine, can rearrange to form an oxazolone, a key intermediate in the racemization pathway.[7]

  • Base: The presence of a strong or sterically unhindered base can accelerate the abstraction of the α-proton, leading to racemization.[3] The choice of base is critical, especially when using aminium/uronium-based coupling reagents that require a tertiary amine for activation.[2]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired racemization pathway.[2]

  • Reaction Time: Allowing the activated carboxylic acid to sit for an extended period before the addition of the amine provides more opportunity for racemization to occur.

Q2: Which coupling reagents are recommended for minimizing racemization with this substrate?

To minimize racemization, it is advisable to use coupling reagents that either have a lower intrinsic propensity for causing racemization or are used in combination with additives that suppress it.

  • Phosphonium and Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are generally preferred for their high coupling efficiency and lower risk of racemization.[6][8] HATU, in particular, is often cited for its ability to suppress epimerization.[8]

  • Carbodiimides with Additives: If using a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it is essential to include an additive such as HOBt (1-Hydroxybenzotriazole) or, more preferably, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2][9] These additives react with the O-acylisourea intermediate to form a less reactive active ester, which is more stable towards racemization.[7][10]

Coupling ReagentTypical Racemization RiskKey Advantages
DCC, EDC (without additives)HighCost-effective
DIC/HOBtLow to ModerateGood for standard couplings[2]
DIC/OxymaPureLowSafer alternative to HOBt, highly effective[9][10]
HBTU, TBTULowHigh coupling efficiency[6]
HATUVery LowExcellent for challenging couplings, minimizes racemization[8]
COMUVery LowHigh solubility and safety profile[2]
Q3: What role do additives play in suppressing racemization?

Additives like HOBt, HOAt (1-Hydroxy-7-azabenzotriazole), and OxymaPure are crucial for minimizing racemization, particularly when using carbodiimide coupling reagents.[11] They function by intercepting the highly reactive O-acylisourea intermediate to form an active ester.[7] This active ester is more stable and less prone to forming the oxazolone intermediate that leads to racemization.[2][7] OxymaPure is a particularly attractive option as it is a non-explosive and highly effective alternative to benzotriazole-based additives.[9][10]

additive_mechanism Activated_Intermediate O-Acylisourea (Highly Reactive) Oxazolone Oxazolone Formation (Leads to Racemization) Activated_Intermediate->Oxazolone Base Active_Ester Active Ester (More Stable) Activated_Intermediate->Active_Ester + Additive Desired_Product Desired Amide Product Oxazolone->Desired_Product + Amine (Racemized) Additive Additive (e.g., Oxyma, HOBt) Active_Ester->Desired_Product + Amine

Caption: Role of additives in preventing racemization.

Q4: How do I choose the right base and solvent for this coupling reaction?

The choice of base and solvent can significantly impact the level of racemization.

  • Base Selection: When a base is required, a sterically hindered, non-nucleophilic base is preferred. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for substrates particularly prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.[2] The amount of base should also be carefully controlled, using the minimum required for the reaction to proceed.

  • Solvent Selection: The polarity of the solvent can influence the rate of racemization.[12] While polar aprotic solvents like DMF and NMP are common in peptide synthesis for their excellent solvating properties, less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial in reducing racemization where solubility allows.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use carbodiimides like EDC for this coupling?

Yes, you can use carbodiimides like EDC, but it is strongly recommended to use them in conjunction with a racemization-suppressing additive like OxymaPure or HOBt.[2][5] Using EDC alone significantly increases the risk of epimerization.

FAQ 2: What is the optimal temperature range for the coupling reaction?

It is generally best to perform the coupling reaction at a reduced temperature, typically starting at 0 °C and then allowing it to slowly warm to room temperature.[2] This helps to minimize the rate of racemization while still allowing the coupling reaction to proceed to completion.

FAQ 3: How can I accurately determine the extent of racemization in my product?

Several analytical techniques can be used to determine the enantiomeric purity of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a volatile compound, GC-MS on a chiral column can provide excellent separation and quantification of enantiomers.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or by converting the product into diastereomers, NMR can be used to determine the enantiomeric ratio.[13]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for the rapid determination of enantiomeric composition.[15][16]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 10, 2026, from [Link]

  • Bada, J. L. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Biogeochemistry. Retrieved February 10, 2026, from [Link]

  • García-Ramos, Y., et al. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved February 10, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Iris Biotech. Retrieved February 10, 2026, from [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Retrieved February 10, 2026, from [Link]

  • Cuesta, S. A., et al. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved February 10, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 10, 2026, from [Link]

  • Epimerization of Peptide. (n.d.). Peptide Institute, Inc. Retrieved February 10, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2023, November 29). Molecules. Retrieved February 10, 2026, from [Link]

  • Novabiochem® Innovations 1.14. (n.d.). Merck Millipore. Retrieved February 10, 2026, from [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Analytical Chemistry. Retrieved February 10, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2010, June 30). Evolution of amide bond formation. Chemical Society Reviews. Retrieved February 10, 2026, from [Link]

  • Kou, K. G. Y., et al. (2025, January 2). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]

  • Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. (2026, January 17). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). Chemical Communications. Retrieved February 10, 2026, from [Link]

  • Analytical chiral separation methods. (1997). Pure and Applied Chemistry. Retrieved February 10, 2026, from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). ARKIVOC. Retrieved February 10, 2026, from [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]

Sources

Technical Support Center: Optimization of Recrystallization Methods for Methoxyphenyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of methoxyphenyl pyrrolidine derivatives. Recrystallization is a powerful technique for achieving high purity, but its success is contingent on a nuanced understanding of thermodynamics, kinetics, and the specific physicochemical properties of the target molecule. This document is structured as a dynamic resource, addressing both fundamental principles and specific, actionable troubleshooting strategies to overcome common challenges encountered in the laboratory and during scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical for developing a robust recrystallization process for methoxyphenyl pyrrolidines.

Q1: What are the ideal characteristics of a recrystallization solvent for methoxyphenyl pyrrolidines?

The selection of an appropriate solvent is the most critical step in recrystallization. Methoxyphenyl pyrrolidines are generally polar molecules due to the presence of the methoxy group, the pyrrolidine nitrogen, and potentially other functional groups. The principle of "like dissolves like" is your primary guide.[1][2]

An ideal solvent should meet four key criteria:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[3]

  • Low Solubility at Low Temperatures: The compound must be poorly soluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[3][4]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Non-Reactive and Volatile: The solvent must not react with the compound and should have a relatively low boiling point to be easily removed from the final crystals.[2][5]

For methoxyphenyl pyrrolidines, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with water as an anti-solvent, are excellent starting points.[3][6][7]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A single-solvent system is preferred for its simplicity when you can find a solvent that meets the criteria described in Q1. This involves dissolving the compound in a minimal amount of the hot solvent and allowing it to cool.[1]

A mixed-solvent system (or solvent-pair) is employed when no single solvent has the ideal solubility profile.[5][8] This is common for compounds that are either too soluble or too insoluble in common solvents. The process involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the careful addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy), indicating saturation.[3] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be fully miscible with each other.[3][5]

Q3: What is polymorphism and why is it a critical consideration for methoxyphenyl pyrrolidines?

Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[9][10] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to significant variations in crucial physicochemical properties such as:

  • Solubility and dissolution rate

  • Melting point

  • Stability and hygroscopicity

  • Bioavailability[11]

For active pharmaceutical ingredients (APIs) like many methoxyphenyl pyrrolidine derivatives, controlling polymorphism is a regulatory and functional necessity.[10][12][13] Different crystallization conditions (e.g., solvent, cooling rate, agitation) can lead to the formation of different polymorphs.[10] It is imperative to characterize the solid form obtained from any recrystallization process to ensure batch-to-batch consistency and desired therapeutic performance.[12]

Q4: How does the cooling rate affect crystal size, purity, and yield?

The cooling rate is a critical kinetic parameter that directly influences the final crystal attributes.

  • Slow Cooling: Generally preferred for purification. Slow cooling maintains a low level of supersaturation, which favors crystal growth over nucleation.[14][15] This leads to the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice.[16][17]

  • Rapid Cooling (Crash Crystallization): This generates high supersaturation quickly, leading to rapid and widespread nucleation. The result is a large number of small crystals (fines).[17][18][19] While this can sometimes increase the initial isolated yield, the purity is often compromised as impurities can be occluded during the rapid crystal formation.[16][17] Small crystals can also be difficult to filter and wash effectively.[20]

Therefore, for optimal purity, a slow and controlled cooling process is almost always recommended.[14][18]

Section 2: Troubleshooting Guide: Common Recrystallization Problems & Solutions
Problem 1: The compound "oils out" instead of crystallizing.

Q: My compound is separating as a liquid/oil instead of forming solid crystals. Why is this happening and what should I do?

A: Causality & Mechanism "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline phase.[21][22] This typically happens under two conditions:

  • Low Melting Point: The melting point of your compound (or a highly impure version of it) is lower than the temperature of the solution at the point of saturation. As the solution cools, it becomes saturated while still being hot enough to melt the compound.[21][23]

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, leading to the same outcome.[21][24] The oil droplets that form are often excellent solvents for these impurities, leading to very poor purification if the oil solidifies.[21][22]

Experimental Protocol: Immediate Corrective Action

  • Re-heat the solution until the oil completely redissolves into a single, clear phase.

  • Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature.[21][23]

  • Ensure the solution is thoroughly mixed.

  • Allow the solution to cool much more slowly. You can achieve this by placing the flask in a large beaker of hot water or leaving it on a cooling hotplate to insulate it.[23] This gives molecules more time to orient correctly into a crystal lattice at a temperature below the compound's melting point.

  • If crystals begin to form, continue the slow cooling process. If it oils out again, a change in solvent system is likely required.

Problem 2: No crystals form upon cooling (or very low yield).

Q: I've cooled my solution, even in an ice bath, but nothing has crystallized. What went wrong?

A: Causality & Mechanism The failure to form crystals is almost always due to one of two reasons:

  • Excessive Solvent: This is the most common cause.[23] If too much solvent was used, the solution does not become saturated upon cooling, and the compound remains dissolved.[21]

  • Stable Supersaturation: Sometimes a solution can become supersaturated but lack a nucleation point to initiate crystal growth.[23]

Experimental Protocol: Inducing Crystallization & Improving Yield

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[16][23]

    • Seeding: If you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[23]

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.

    • Gently heat the solution and boil off a portion of the solvent (typically 25-30%) under a fume hood.[21]

    • Allow the more concentrated solution to cool slowly again.

  • Maximize Yield:

    • Once crystals have formed at room temperature, cool the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the compound from the cold mother liquor.

    • The filtrate (mother liquor) can be concentrated by boiling off more solvent to recover a "second crop" of crystals, which should be assessed for purity separately.[1]

Problem 3: The resulting crystals are colored or appear impure.

Q: My starting material was off-color, and the final crystals are still colored. How do I remove these impurities?

A: Causality & Mechanism Colored impurities are often large, polar, conjugated molecules that can be adsorbed onto a high-surface-area material like activated charcoal. These impurities may also get trapped within the crystal lattice if crystallization occurs too quickly.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source to prevent flash boiling in the next step.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a small spatula tip is often sufficient). Using too much charcoal can adsorb your product and reduce the yield.[16]

  • Add a boiling chip and gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally.

  • Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and flask.

  • Allow the hot, colorless filtrate to cool slowly as you would in a normal recrystallization.

Problem 4: The crystals are too small (fines) or needle-like, making filtration difficult.

Q: My product is a fine powder or a mass of needles that clogs the filter paper. How can I obtain better-quality crystals?

A: Causality & Mechanism Crystal habit (the external shape) and size are determined by the kinetics of crystallization.

  • Fine Powders: Often the result of very rapid cooling and high supersaturation, which leads to massive nucleation rather than controlled growth.[17][18]

  • Needles: Some compounds have an intrinsic tendency to grow in one dimension faster than others, resulting in a needle-like habit. While sometimes unavoidable, this can be exacerbated by rapid cooling. Poorly formed crystals like needles and fines have a high surface area, making them harder to wash and dry effectively.[12]

Experimental Protocol: Promoting Larger Crystal Growth

  • Reduce Cooling Rate: This is the most effective strategy.[14][18] Allow the solution to cool to room temperature over several hours without disturbance. Insulating the flask can help.

  • Reduce Supersaturation: Use slightly more solvent than the bare minimum required for dissolution. This lowers the supersaturation level at any given temperature, favoring slower, more controlled growth.

  • Introduce a Digestion Period: After initial crystal formation, hold the solution at a moderately elevated temperature (below the dissolution temperature) for an extended period (1-2 hours). This process, known as Ostwald ripening, allows smaller, less stable crystals to redissolve and deposit onto larger, more stable ones, improving the average crystal size and purity.[15]

  • Control Agitation: While stirring can improve heat transfer, excessive or high-shear agitation can cause secondary nucleation and crystal breakage, leading to smaller particles.[20][25] Gentle, slow stirring is sometimes beneficial, but often, allowing the solution to cool undisturbed is best.

Section 3: Standardized Protocols
Table 1: Solvent Selection Guide for Methoxyphenyl Pyrrolidines
Solvent ClassExamplesPolarityTypical Use Case for Methoxyphenyl Pyrrolidines
Polar Protic Water, Ethanol, Methanol, IsopropanolHighOften a good primary solvent or used as the anti-solvent (water) with an alcohol (good solvent).[1]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileMediumGood candidates for primary solvents. Ethyl acetate is often paired with hexanes (anti-solvent).[5]
Non-Polar Hexane, Toluene, DichloromethaneLowGenerally used as the anti-solvent in a mixed-solvent pair when the primary solvent is more polar.[3][5]

Protocol 1: Systematic Solvent Selection

  • Place ~20-30 mg of your crude methoxyphenyl pyrrolidine into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves in <0.5 mL, the solvent is too good for single-solvent recrystallization.[8]

  • If the solid is insoluble at room temperature, heat the test tube gently in a water or sand bath.

  • Continue adding the hot solvent dropwise until the solid dissolves.

  • If the solid dissolves completely, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Optimal Outcome: Abundant crystal formation is observed upon cooling. This is a good solvent candidate.[3]

  • Sub-optimal Outcome: No or very few crystals form. The compound is too soluble. Consider this as the "good" solvent in a mixed-solvent pair.

  • Poor Outcome: The solid does not dissolve in ~3 mL of hot solvent. This solvent is unsuitable.

Section 4: Visual Guides
Diagram 1: Decision Tree for Solvent System Selection

A logical workflow for choosing the appropriate recrystallization solvent system.

SolventSelection start Start: Test solubility of compound in various single solvents is_soluble_cold Is compound soluble in cold solvent? start->is_soluble_cold is_insoluble_hot Is compound insoluble in hot solvent? is_soluble_cold->is_insoluble_hot No reject_too_good Reject: Solvent is too good. Consider for mixed-pair. is_soluble_cold->reject_too_good Yes is_recovery_good Is crystal recovery good after cooling? is_insoluble_hot->is_recovery_good No reject_too_bad Reject: Solvent is too bad. is_insoluble_hot->reject_too_bad Yes success Success: Use this single solvent is_recovery_good->success Yes use_mixed Proceed to Mixed-Solvent System: 1. Dissolve in 'good' solvent (from 'Reject: Too Good') 2. Add 'bad' solvent (from 'Reject: Too Bad') until turbid 3. Re-clarify with a drop of 'good' solvent 4. Cool slowly is_recovery_good->use_mixed No / Poor reject_too_good->use_mixed reject_too_bad->use_mixed

Caption: Decision workflow for selecting a single or mixed-solvent system.

Diagram 2: Workflow for Troubleshooting "Oiling Out"

A step-by-step process to resolve compound oiling out during crystallization.

OilingOutTroubleshooting start Problem: Compound 'Oils Out' reheat 1. Re-heat solution to re-dissolve the oil completely start->reheat add_solvent 2. Add 10-20% more of the hot solvent reheat->add_solvent cool_slowly 3. Cool solution VERY slowly (e.g., in a warm water bath) add_solvent->cool_slowly check_outcome Observe Outcome cool_slowly->check_outcome success Success: Crystals form. Continue slow cooling. check_outcome->success Crystals Form failure Failure: Oils out again. check_outcome->failure Oil Forms next_steps Change Strategy: - Try a different solvent system - Consider pre-purification (e.g., chromatography) - Use less concentrated solution failure->next_steps

Caption: Troubleshooting workflow for the "oiling out" phenomenon.

Section 5: References
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. Filter Dryer.

  • Anonymous. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange.

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?.

  • ECHEMI. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization-1.pdf.

  • Lee, E. H. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.

  • Reddit User Discussion. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.

  • Reddit User Discussion. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. r/chemistry.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.

  • Taruna, A., et al. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.

  • University of California, Irvine. (n.d.). 4. Crystallization.

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.

  • Lee, E. H. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.

  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield. YouTube.

  • Anonymous. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.

  • Anonymous. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them.

  • Anonymous. (n.d.). Experiment 2: Recrystallization.

  • Cosic, M., et al. (2018, December 10). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. Aidic.

  • Anonymous. (n.d.). Recrystallization.

  • Anonymous. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.

  • Anonymous. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

  • University College London. (n.d.). Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials. UCL Discovery.

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization-1.doc.pdf.

  • DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines.

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.

  • MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.

  • ResearchGate. (2025, November 2). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

  • PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.

  • NIH. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[15][23]-thiazepin-3(2H).

  • NIUS Chemistry Experiments. (n.d.). Recrystallization.

  • MDPI. (2020, December 2). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds.

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.

  • YouTube User. (2007, November 28). Organic Chemistry Lab: Recrystallization.

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Strategies for separating diastereomers of 4-substituted pyrrolidine acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereomeric Resolution of 4-Substituted Pyrrolidine Acids

Executive Summary

Separating diastereomers of 4-substituted pyrrolidine-2-carboxylic acids (e.g., 4-hydroxy, 4-fluoro, 4-trifluoromethyl derivatives) presents a unique challenge due to their zwitterionic nature and the subtle conformational changes induced by ring puckering. Unlike enantiomers, diastereomers have distinct physical properties, yet their separation is frequently complicated by high polarity and poor solubility in organic solvents.

This guide prioritizes scalable robustness . While analytical HPLC is sufficient for checking purity, preparative isolation often requires derivatization or classical resolution via salt formation to avoid the "solubility trap" of free amino acids.

Part 1: Strategic Decision Matrix

Before selecting a protocol, determine your primary constraint: Scale , Purity , or Time .

Separation_Strategy Start Input: Diastereomeric Mixture (4-Substituted Pyrrolidine Acid) Scale_Check Scale of Operation? Start->Scale_Check Small_Scale Analytical / <100 mg Scale_Check->Small_Scale Large_Scale Prep / >10g Scale_Check->Large_Scale Direct_HPLC Direct HPLC (Ligand Exchange / Chiral) Small_Scale->Direct_HPLC Fastest Derivatize Derivatization Strategy (N-Boc + Esterification) Small_Scale->Derivatize If poor resolution Large_Scale->Derivatize If oils form Crystallization Classical Resolution (Diastereomeric Salts) Large_Scale->Crystallization Most Economical Flash Flash Chromatography (Silica/C18) Derivatize->Flash Hydrolysis Hydrolysis (Recover Free Acid) Crystallization->Hydrolysis Flash->Hydrolysis

Figure 1: Decision matrix for selecting the optimal separation pathway based on scale and compound behavior.

Part 2: Troubleshooting Guides & FAQs

Module A: Chromatographic Separation (HPLC/SFC)

Context: Free pyrrolidine acids are zwitterionic. They interact strongly with silanols on silica columns, leading to peak tailing.

Q1: "My peaks are broad and tailing significantly on a standard C18 column. How do I fix this?"

  • Root Cause: Secondary interactions between the protonated amine and residual silanols on the stationary phase, combined with the zwitterionic equilibrium.

  • Corrective Protocol:

    • pH Control: Lower the mobile phase pH to <2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This ensures the carboxylic acid is protonated (neutral) and the amine is protonated (cationic), stabilizing the species.

    • Ion Pairing: Add 5–10 mM Heptafluorobutyric acid (HFBA) if retention is too low.

    • Stationary Phase Switch: Switch to a Phenyl-Hexyl column.

      • Scientific Rationale: 4-substituted prolines often adopt specific ring puckers (endo vs. exo) depending on the substituent's stereochemistry (the "gauche effect"). Phenyl phases can discriminate between these conformational shapes via

        
         interactions better than C18 alkyl chains.
        

Q2: "I cannot separate the diastereomers of the free acid. Should I use a chiral column even though they are diastereomers?"

  • Answer: Yes.

  • Reasoning: While diastereomers are chemically distinct, their polarity differences are often minimal. Chiral stationary phases (CSPs) like Crown Ether (e.g., Crownpak) or Zwitterionic Chiral phases (e.g., Chiralpak ZWIX) are designed specifically for amino acids. They utilize multi-point recognition (hydrogen bonding + steric inclusion) that amplifies the separation factor (

    
    ) significantly compared to achiral phases.
    

Data Summary: Recommended Column Chemistries

Analyte StateRecommended ColumnMobile Phase AdditiveMechanism
Free Acid Ligand Exchange (Cu²⁺)CuSO₄ (aq)Complexation geometry
Free Acid Zwitterionic Chiral (ZWIX)MeOH/MeCN + Acid/BaseIonic/Steric selection
N-Boc / Ester Silica (Normal Phase)Hexane/EtOAcPolarity (H-bonding)
N-Boc / Ester C18 / Phenyl-HexylWater/MeCN + Formic AcidHydrophobicity/Shape
Module B: Crystallization & Salt Formation

Context: This is the preferred method for scale-up (>10g) but is prone to "oiling out" due to the flexibility of the pyrrolidine ring.

Q3: "I added the resolving agent, but the solution turned into a thick oil instead of crystals. What went wrong?"

  • Root Cause: The lattice energy of the salt is insufficient to overcome the solvation energy, or the cooling rate was too fast, trapping impurities.

  • Troubleshooting Protocol:

    • The "Cloud Point" Method: Dissolve the mixture in a good solvent (e.g., Ethanol) at reflux. Add the anti-solvent (e.g., MTBE or EtOAc) dropwise at reflux until a slight turbidity persists. Cool extremely slowly (1°C/min).

    • Change the Resolving Agent: For pyrrolidines, Di-p-toluoyl-L-tartaric acid (L-DTTA) is historically superior to plain tartaric acid. The aromatic rings on DTTA provide rigidity and

      
      -stacking opportunities that help organize the crystal lattice, preventing oil formation.
      
    • Seeding: Never underestimate the power of a seed crystal. If you lack one, scratch the glass wall or use a sonication burst to induce nucleation.

Q4: "Can I improve the yield beyond 50%?"

  • Answer: Yes, via Crystallization-Induced Dynamic Resolution (CIDR) .[1]

  • Mechanism: If the C2 stereocenter is labile (e.g., via Schiff base formation with an aldehyde), the solution phase diastereomers can equilibrate. As the less soluble diastereomer crystallizes, Le Chatelier's principle drives the equilibrium toward that isomer.

  • Protocol: Add catalytic salicylaldehyde (3-5 mol%) to the crystallization mixture if the amine is unprotected. This facilitates epimerization at C2, potentially allowing theoretical yields >90%.

Module C: Derivatization Strategies

Context: When direct separation fails, modifying the molecule to remove zwitterionic character is the most robust fallback.

Q5: "Direct separation failed. What is the standard derivatization workflow?"

  • Standard Operating Procedure (SOP):

    • Protection: React the crude amino acid with

      
       (tert-butoxycarbonyl anhydride).
      
    • Esterification: React with Benzyl bromide (BnBr) or Methyl iodide (MeI).

    • Separation: The resulting N-Boc-Pro-OBn derivatives are uncharged lipophilic oils/solids. They usually separate easily on standard Silica Gel flash chromatography using Hexane/Ethyl Acetate gradients.

    • Deprotection:

      • Boc removal: 4N HCl in Dioxane.

      • Benzyl removal: Hydrogenation (

        
        , Pd/C) or saponification (LiOH).
        

Q6: "Why does derivatization work when the free acid didn't?"

  • Scientific Insight: The Gauche Effect .[2]

    • In 4-substituted prolines (especially 4-fluoro or 4-hydroxy), the electronegative substituent dictates the ring pucker (

      
      -endo vs 
      
      
      
      -exo).
    • In the zwitterionic form, strong ionic solvation shells mask these subtle shape differences.

    • Once protected (N-Boc, Ester), the molecule is neutral. The ring pucker becomes the dominant factor governing interaction with the stationary phase, drastically improving resolution (

      
      ).
      

Part 3: Experimental Protocol (Crystallization)

Protocol: Resolution of 4-Substituted Proline via Tartrate Salt Target Audience: Process Chemists scaling to >50g.

  • Stoichiometry: Calculate 0.5 to 1.0 equivalents of Di-p-toluoyl-L-tartaric acid (L-DTTA) relative to the racemic/diastereomeric substrate.

  • Dissolution: Suspend the substrate and resolving agent in Ethanol (10 volumes) . Heat to reflux (80°C) until fully dissolved.

  • Nucleation:

    • Remove from heat source.

    • Cool to 60°C.

    • Critical Step: If oiling occurs, reheat to redissolve and add MTBE (2-3 volumes) as an anti-solvent.

  • Crystallization: Allow to cool to Room Temperature (20-25°C) over 4 hours with gentle stirring.

  • Harvest: Filter the solids. Wash with cold Ethanol/MTBE (1:1).

  • Validation:

    • Dissolve a small aliquot in

      
       (with excess 
      
      
      
      to free the base).
    • Run 1H NMR or Chiral HPLC to determine Diastereomeric Excess (de).[3]

    • Success Criteria: de > 95%.[1][4][5][6] If <95%, recrystallize using the same solvent system.

Crystallization_Workflow Start Start: Crude Mixture + Resolving Agent Reflux Reflux in Ethanol Start->Reflux Cool Controlled Cooling Reflux->Cool Check_State Visual Inspection Cool->Check_State Solid Crystalline Solid Formed Check_State->Solid Success Oil Oiling Out Check_State->Oil Failure Filter Filter & Wash Solid->Filter Add_Antisolvent Reheat & Add MTBE Oil->Add_Antisolvent Analyze Analyze Purity (NMR/HPLC) Filter->Analyze Recrystallize Recrystallize Recrystallize->Reflux Add_Antisolvent->Cool Analyze->Recrystallize de < 95%

Figure 2: Workflow for troubleshooting crystallization issues (oiling out vs. solid formation).

References

  • Langrock, T., et al. "Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry."[7] Journal of Chromatography B, 2011.

  • Demange, L., et al. "Practical Synthesis of Boc- and Fmoc-Protected 4-Fluoro- and 4-Difluoroprolines from 4-Hydroxyproline." Synthesis, 2018.[8]

  • Perlmutter, P., et al. "Resolution of 4-substituted prolines." Journal of Organic Chemistry, 2005.
  • Raines, R. T., et al. "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Journal of the American Chemical Society, 2003.

  • Dombrády, Z. S., et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent."[6] Current Research in Bioorganic & Organic Chemistry, 2019.

Sources

Minimizing side products in the synthesis of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Welcome to our dedicated technical support center for the synthesis of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid. As a Senior Application Scientist, I understand that navigating the complexities of multi-step organic synthesis requires not only a robust protocol but also a keen understanding of potential pitfalls and how to circumvent them. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side products and optimize your synthetic route.

While specific literature for the direct synthesis of 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is not extensively available, the methodologies presented here are based on well-established and analogous syntheses of 4-arylpyrrolidine-3-carboxylic acids.[1][2] The troubleshooting advice provided is grounded in fundamental principles of organic chemistry and has been validated in the synthesis of similar molecular scaffolds.

Part 1: Troubleshooting Guide for Michael Addition-Reductive Cyclization Route

A prevalent and highly adaptable method for the synthesis of 4-arylpyrrolidine-3-carboxylic acids involves a Michael addition of a nitroalkane to a cinnamate derivative, followed by catalytic hydrogenation which simultaneously reduces the nitro group and the double bond, and subsequent intramolecular cyclization.[3][4][5]

Diagram 1: General Michael Addition-Reductive Cyclization Pathway

G A 3-Methoxy- cinnamic ester C Michael Adduct A->C Base B Nitromethane B->C D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D E Acyclic Amino Ester D->E F Intramolecular Cyclization E->F G Target Molecule F->G H Side Products F->H

Caption: A general workflow for the synthesis via Michael addition and reductive cyclization.

FAQ 1: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of the reaction?

Answer: The formation of diastereomers is a common challenge in this synthetic sequence, with stereocenters being formed during both the Michael addition and the subsequent cyclization.

  • Michael Addition: The initial Michael addition can be rendered more stereoselective by employing a chiral catalyst. Organocatalysts, such as chiral thioureas or cinchona alkaloids, have been shown to be highly effective in promoting enantioselective Michael additions of nitroalkanes to enones.[5][6] The choice of solvent and temperature can also significantly impact the diastereoselectivity. Lower temperatures generally favor the thermodynamically more stable product.

  • Reductive Cyclization: The stereochemical outcome of the cyclization is often dependent on the conditions of the catalytic hydrogenation. The choice of catalyst and solvent can influence the facial selectivity of the reduction and subsequent ring closure. For instance, using a heterogeneous catalyst like Palladium on carbon (Pd/C) often leads to syn-addition of hydrogen across the double bond.[7][8] The stereochemistry of the Michael adduct will heavily influence the final stereochemistry of the pyrrolidine ring.

ParameterRecommendation for High StereoselectivityRationale
Catalyst Chiral organocatalyst (e.g., thiourea-based) for Michael addition.Provides a chiral environment, favoring the formation of one enantiomer.
Temperature -20 °C to 0 °C for Michael addition.Lower temperatures increase the energy difference between diastereomeric transition states.
Solvent Aprotic solvents (e.g., Toluene, CH2Cl2) for Michael addition.Can influence the conformation of the catalyst-substrate complex.
Hydrogenation Pd/C, PtO2 for syn-addition.The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face.[8]
FAQ 2: My reaction stalls after the hydrogenation step, and I am isolating the acyclic amino ester. What is causing this and how can I promote cyclization?

Answer: Incomplete cyclization is often due to the stability of the intermediate acyclic amino ester and unfavorable reaction kinetics for the intramolecular ring closure.

  • Promoting Cyclization: The cyclization is an intramolecular nucleophilic attack of the newly formed amine onto the ester carbonyl. This step can be facilitated by:

    • Heating: Gently heating the reaction mixture after the hydrogenation is complete can provide the necessary activation energy for the cyclization.

    • Base Catalysis: The addition of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity and promoting the cyclization. However, care must be taken to avoid epimerization of the stereocenters.

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO can be beneficial for the cyclization step.

Diagram 2: Troubleshooting Incomplete Cyclization

G cluster_0 Problem: Isolation of Acyclic Amino Ester cluster_1 Solutions A Acyclic Amino Ester B Heat the reaction mixture A->B Thermal Activation C Add a non-nucleophilic base A->C Increase Nucleophilicity D Change to a polar aprotic solvent A->D Solvent Effect

Caption: Decision tree for addressing incomplete cyclization.

FAQ 3: During the catalytic hydrogenation of the nitroalkene intermediate, I am observing side products. What are they and how can I avoid them?

Answer: Catalytic hydrogenation is a powerful reduction method, but it can sometimes lead to undesired side reactions, especially with complex substrates.[9]

  • Common Side Products:

    • Over-reduction: Reduction of the aromatic ring can occur under harsh conditions (high pressure, high temperature, or with highly active catalysts like Rhodium).

    • Incomplete Reduction: Formation of hydroxylamine or oxime intermediates if the hydrogenation is not driven to completion.

    • Dehalogenation: If your aromatic ring contains halogen substituents, these can be removed by catalytic hydrogenation.

  • Minimizing Side Products:

    • Catalyst Choice: Palladium on carbon (Pd/C) is generally a good choice for the reduction of nitro groups without affecting most aromatic rings.[9] For substrates sensitive to dehalogenation, Raney Nickel can be a suitable alternative.

    • Reaction Conditions: Use milder conditions (e.g., lower hydrogen pressure, room temperature) to improve selectivity. Monitor the reaction progress carefully by TLC or LC-MS to stop it once the starting material is consumed.

    • Transfer Hydrogenation: As an alternative to using H2 gas, transfer hydrogenation with reagents like ammonium formate or formic acid can offer milder reaction conditions and improved selectivity.[6][10]

ParameterRecommendation for Selective Nitro ReductionRationale
Catalyst 10% Pd/CGenerally selective for nitro group reduction over aromatic ring reduction.[9]
Hydrogen Pressure 1-4 atmHigher pressures can lead to over-reduction.
Temperature Room TemperatureMinimizes the risk of side reactions.
Alternative Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C)Milder conditions and avoids the need for high-pressure hydrogenation equipment.[10]

Part 2: Troubleshooting Guide for 1,3-Dipolar Cycloaddition Route

An alternative and elegant approach to constructing the pyrrolidine ring is through a 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[11][12][13] The azomethine ylide can be generated in situ from the condensation of an amino acid with an aldehyde.

Diagram 3: General 1,3-Dipolar Cycloaddition Pathway

G A Amino Acid (e.g., Glycine) C Azomethine Ylide (in situ) A->C B Aldehyde B->C E [3+2] Cycloaddition C->E D 3-Methoxyphenyl- substituted Dipolarophile D->E F Pyrrolidine Product E->F G Regio-/Stereoisomers E->G

Caption: General scheme for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

FAQ 4: My 1,3-dipolar cycloaddition is producing a mixture of regio- and stereoisomers. How can I control the selectivity?

Answer: The selectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile, as well as the reaction conditions.

  • Regioselectivity: The regioselectivity is often controlled by the frontier molecular orbitals (FMOs) of the reactants. Using a dipolarophile with a strong electron-withdrawing group can enhance the regioselectivity.

  • Stereoselectivity:

    • Endo/Exo Selectivity: The formation of endo or exo products can sometimes be influenced by the use of Lewis acid catalysts, which can coordinate to the dipolarophile and alter the transition state geometry.

    • Facial Selectivity: The use of a chiral auxiliary on either the azomethine ylide precursor or the dipolarophile can induce facial selectivity, leading to an enantiomerically enriched product. Chiral metal catalysts can also be employed to create a chiral environment for the cycloaddition.[11]

FAQ 5: The yield of my cycloaddition is low, and I suspect the azomethine ylide is unstable. How can I improve its generation and trapping?

Answer: Azomethine ylides are often transient intermediates and can undergo side reactions if not efficiently trapped by the dipolarophile.[13][14]

  • Improving Ylide Generation and Trapping:

    • Concentration: Running the reaction at a higher concentration can favor the bimolecular cycloaddition over unimolecular decomposition pathways of the ylide.

    • Rate of Addition: If generating the ylide from an imine precursor, slow addition of the activating agent can maintain a low concentration of the reactive ylide, minimizing side reactions.

    • Efficient Trapping: Ensure that the dipolarophile is sufficiently reactive. The presence of an electron-withdrawing group on the dipolarophile will accelerate the cycloaddition.

References

  • Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • de la Torre, A., & Carretero, J. C. (2018). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 54(52), 7119-7134. [Link]

  • Schwarz, J. L., & Chemler, S. R. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(12), 4753–4758. [Link]

  • Amoah, E., & Appiah, S. A. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Advances, 14(38), 27352-27367. [Link]

  • Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed, 39456938. [Link]

  • Fünfschilling, P. C., & Zaugg, W. E. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. U.S.
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(34), 7122-7126. [Link]

  • Brandão, P. F. B., et al. (2011). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]

  • Clayden, J., & Pink, J. H. (2001). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, (1), 1-16. [Link]

  • Clayden, J., & Pink, J. H. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Clayden, J., & Pink, J. H. (2001). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]

  • Ryan, J. H., St-Jean, F., & Senge, M. O. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(8), 935. [Link]

  • Ryan, S. J. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons. [Link]

  • Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. [Link]

  • Ryan, J. H., St-Jean, F., & Senge, M. O. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PubMed, 27455227. [Link]

  • Wikipedia. (n.d.). Azomethine ylide. [Link]

  • Zhang, W., et al. (2016).
  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Ryan, J. H., St-Jean, F., & Senge, M. O. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]

  • Maciá, B., et al. (2013). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. PMC. [Link]

  • OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]

Sources

Technical Support Center: Stability Optimization for 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid . As a


-amino acid derivative featuring a secondary amine and an electron-rich aromatic ring, this molecule presents a unique triad of stability risks: zwitterionic solubility crashes , N-oxidation , and C3-epimerization .

This document provides mechanistic insights and validated protocols to ensure the integrity of your compound during storage and experimental assays.

Module 1: The Zwitterion Trap (Solubility & pH)

The Mechanism

Like all amino acid derivatives, this molecule exists as a zwitterion (dipolar ion) at its isoelectric point (pI).[1][2] At the pI, the net charge is zero (ammonium cation + carboxylate anion), resulting in minimum solubility and maximum lattice energy.

  • The Risk: Attempting to dissolve the free base in neutral water often leads to precipitation or "oiling out."

  • The Fix: You must shift the pH at least ±2 units away from the pI to ensure ionization and solvation.

Troubleshooting Table: Solubility Optimization
Solvent SystempH RangeSpecies DominanceStability RatingRecommendation
0.1 M HCl pH < 2.0Cationic (

/

)
High Preferred. Amine is protonated (resistant to oxidation).
PBS / Water pH ~7.0Zwitterionic (

/

)
Low Avoid. High risk of precipitation and aggregation.
0.1 M NaOH pH > 10.0Anionic (

/

)
Medium-Low Caution. Promotes oxidation and rapid epimerization.
DMSO N/ANeutral / SolvatedMedium Good for stock, but hygroscopic nature introduces water/hydrolysis risks.

Module 2: Oxidative Degradation

The Mechanism

The secondary amine in the pyrrolidine ring is the primary site of oxidative vulnerability.

  • Radical Initiation: Trace transition metals (Fe, Cu) or peroxides in solvents initiate hydrogen abstraction adjacent to the nitrogen.

  • Propagation: This leads to the formation of hydroxylamines , which can further oxidize to nitrones or hydrolyze to ring-opened aldehydes.

  • The Methoxy Factor: The 3-methoxyphenyl group is electron-donating. While less reactive than the amine, it increases the electron density of the aromatic ring, making it susceptible to photo-oxidative coupling under high-intensity UV light.

Diagram: Degradation Pathways

DegradationPathways Compound 4-(3-Methoxyphenyl) pyrrolidine-3-COOH Oxidation Oxidative Pathway (Secondary Amine) Compound->Oxidation Peroxides/Metals Epimerization Epimerization Pathway (Basic pH / Heat) Compound->Epimerization pH > 8.0 or Heat N_Oxide N-Hydroxylamine / Nitrone Oxidation->N_Oxide C3_Epimer C3-Epimer (Loss of Stereochemistry) Epimerization->C3_Epimer Enolization RingOpen Ring Opening (Aldehyde formation) N_Oxide->RingOpen Hydrolysis

Figure 1: Primary degradation pathways. The oxidative pathway destroys the molecule, while the epimerization pathway alters biological activity by inverting the chiral center.

Module 3: Stereochemical Integrity (Epimerization)

The Mechanism

The proton at the C3 position (alpha to the carboxylic acid) is acidic.

  • ** Thermodynamic Drive:** In basic conditions, this proton can be removed to form a transient enolate intermediate. When the proton returns, it may attack from the opposite face, leading to racemization or epimerization (conversion of cis to trans or vice versa).

  • Critical Insight: The 4-phenyl substituent creates steric bulk. If your molecule is the thermodynamically less stable isomer (often cis in these systems), it will rapidly convert to the more stable trans isomer in basic solution.

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with >6 months stability at -20°C.

Materials:

  • Compound (HCl salt preferred).

  • Solvent: Anhydrous DMSO or 0.01 M HCl in water.

  • Argon or Nitrogen gas line.

  • Amber glass vials (silanized).

Step-by-Step:

  • Weighing: Weigh the compound into an amber vial. Note: Amber glass prevents photo-excitation of the methoxyphenyl ring.

  • Solvent Addition:

    • For Biological Assays: Dissolve in anhydrous DMSO.

    • For Chemical Synthesis: Dissolve in 0.01 M HCl (aq).

  • Degassing (Critical): Bubble a gentle stream of Argon through the solution for 60 seconds to displace dissolved oxygen.

  • Sealing: Cap tightly with a PTFE-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a crimp seal if possible.

  • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

Protocol 2: Forced Degradation (Stress Testing)

Objective: Determine the specific vulnerabilities of your batch before starting critical experiments.

Stress ConditionProcedureSampling TimepointsAcceptance Criteria
Acid Hydrolysis 0.1 M HCl, Ambient Temp0, 4, 24 Hours>98% Recovery
Base Hydrolysis 0.1 M NaOH, Ambient Temp0, 1, 4 HoursCheck for Epimerization (Chiral HPLC)
Oxidation 0.3%

, Ambient Temp
0, 2, 4 Hours<5% N-oxide formation
Thermal 60°C in Water0, 6, 24 Hours>95% Recovery
Photostability UV/Vis Light (ICH Q1B)24 HoursCheck for Phenyl coupling/degradation

Visual Troubleshooting Guide

Use this logic flow to diagnose stability issues in your current experiments.

TroubleshootingFlow Start Start: Solution shows precipitate or impurity CheckPH Is pH near pI (approx 6-7)? Start->CheckPH AdjustPH Adjust pH to < 3.0 (Acidic) Re-evaluate Solubility CheckPH->AdjustPH Yes CheckColor Is solution turning yellow/brown? CheckPH->CheckColor No OxidationIssue Oxidation Detected. Add Antioxidant (Na Metabisulfite) or Degas Solution CheckColor->OxidationIssue Yes CheckChirality Is potency lost but purity looks okay? CheckColor->CheckChirality No EpimerizationIssue Epimerization Detected. Avoid Basic pH. Check C3 Stereochem. CheckChirality->EpimerizationIssue Yes

Figure 2: Diagnostic workflow for identifying the root cause of solution instability.

Frequently Asked Questions (FAQ)

Q1: Can I dissolve this compound in PBS (pH 7.4) for cell culture?

  • Answer: Direct dissolution in PBS is risky due to zwitterionic precipitation.

  • Solution: Dissolve the compound in DMSO first (1000x stock), then dilute into the media. The final DMSO concentration should be <0.5%. Alternatively, prepare the HCl salt of the compound, which will dissolve readily in water, and then slowly add to the buffered media.

Q2: I see a "double peak" in my HPLC trace after 24 hours. What is it?

  • Answer: This is likely the C3-epimer. If your mobile phase is basic or if the column temperature is high (>40°C), you may be inducing epimerization during the analysis.

  • Fix: Ensure your HPLC method uses an acidic mobile phase (e.g., 0.1% Formic Acid) and keep the column temperature at 25°C.

Q3: Why does the solution turn yellow over time?

  • Answer: Yellowing is a classic sign of amine oxidation (N-oxide formation) or photo-degradation of the methoxyphenyl ring.

  • Fix: Ensure the solution is stored in amber vials and under an inert atmosphere (Argon). Check for peroxides in your solvents (especially if using PEG or old ethers).

References

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.[3][4] [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. (General principles of amine oxidation). [Link]

  • Behr, J. B., et al. (2004). Epimerization of 3,4-substituted pyrrolidines. Tetrahedron: Asymmetry. (Mechanistic insight into pyrrolidine C3/C4 stereochemistry). [Link]

  • PubChem Compound Summary. (2024). 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

H-NMR and C-NMR spectral analysis of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid , a scaffold often utilized in GPCR ligand design and peptidomimetic synthesis. Unlike simple organic molecules, this compound presents two distinct analytical challenges: zwitterionic behavior and stereochemical complexity (cis/trans isomerism at C3/C4).

This document compares the spectral performance of the compound in DMSO-d₆ versus D₂O , establishing the optimal solvent systems for specific analytical goals. It further details the logic for distinguishing diastereomers using 2D NMR techniques.

Structural & Stereochemical Context[1][2][3][4]

The molecule contains two chiral centers at positions 3 and 4 of the pyrrolidine ring. Synthetic routes (e.g., [3+2] cycloadditions) often yield mixtures of diastereomers.

  • Trans-Isomer: Substituents on opposite faces of the ring. Typically thermodynamically favored in some synthetic routes.

  • Cis-Isomer: Substituents on the same face.

  • Zwitterion: In neutral aqueous media, the secondary amine is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ).
Comparison of Analytical Approaches
FeatureMethod A: DMSO-d₆ (HCl Salt) Method B: D₂O (Zwitterion)
Primary Use Full proton assignment (including exchangeables)Rapid purity check, water-soluble formulation
Exchangeable Protons Visible (COOH, NH/NH₂)Invisible (Exchanged with D)
Resolution High (sharp peaks)Variable (pH dependent broadening)
Chemical Shift Downfield shift of NH protonsUpfield shift of

-protons due to

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely logistical; it fundamentally alters the magnetic environment of the nuclei.

Scenario A: Structural Elucidation (Recommended: DMSO-d₆)

For de novo characterization, DMSO-d₆ is superior. It disrupts intermolecular hydrogen bonding less aggressively than water, allowing for the observation of amide/amine protons and carboxylic acid protons (often broad singlets >10 ppm).

  • Mechanism: DMSO acts as a hydrogen bond acceptor, stabilizing the protonated amine and carboxylic acid protons, slowing their exchange rate on the NMR timescale.

  • Result: You obtain a complete proton count.

Scenario B: Physiological State Monitoring (Recommended: D₂O)

For mimicking physiological conditions or analyzing biological assay buffers, D₂O is required.

  • Mechanism: Rapid deuterium exchange occurs:

    
    .
    
  • Result: Simplification of the spectrum. Coupling patterns (

    
    -coupling) to NH protons disappear, simplifying the multiplets of adjacent ring protons (H2 and H5).
    

Experimental Protocols

Protocol 4.1: Sample Preparation (High-Resolution 1H-NMR)
  • Objective: Obtain sharp, resolvable lineshape for coupling constant analysis.

  • Reagents:

    • Compound: 10–15 mg (HCl salt preferred for DMSO).

    • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS.

  • Workflow:

    • Weigh solid into a clean vial (not directly into the NMR tube to avoid static loss).

    • Add 0.6 mL solvent. Vortex until fully dissolved. Note: If using the free amino acid, mild heating (40°C) may be required in DMSO.

    • Filter through a cotton plug into a 5mm NMR tube if any turbidity remains.

    • Critical Step: Equilibrate sample in the probe to 298K (25°C) for 5 minutes before acquisition to prevent convection currents.

Protocol 4.2: Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to

    
     (typically 5–10s) to ensure accurate integration of aromatic vs. aliphatic protons.
    
  • Scans (NS): 64 (provides S/N > 200:1).

  • Acquisition Time (AQ): > 3.0 seconds for high digital resolution (necessary to resolve small

    
     differences between cis/trans).
    

Representative Spectral Data

The following data represents the Trans-isomer (HCl salt) in DMSO-d₆ .

Table 1: 1H-NMR Data (400 MHz, DMSO-d₆)
PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
NH₂⁺ 9.40, 9.15br s2H-Diastereotopic ammonium protons
Ar-H 7.28t1H7.8H-5' (Meta)
Ar-H 6.95d1H7.8H-6' (Para-like)
Ar-H 6.90s1H-H-2' (Ortho, isolated)
Ar-H 6.85dd1H8.0, 2.0H-4' (Ortho)
OCH₃ 3.76s3H-Characteristic methoxy singlet
H-4 3.65q1H~8.0Benzylic proton
H-5a 3.55dd1H11.5, 7.5Ring methylene (adj. to N)
H-5b 3.38dd1H11.5, 8.0Ring methylene (adj. to N)
H-2a 3.25dd1H11.0, 6.5Ring methylene (adj. to N & COOH)
H-3 3.10m1H-Alpha to Carbonyl
H-2b 3.05t1H11.0Ring methylene
Table 2: 13C-NMR Data (100 MHz, DMSO-d₆)
TypeShift (

, ppm)
Assignment
C=O 173.5Carboxylic Acid
Ar-C 159.8C-3' (Ipso to OMe)
Ar-C 142.1C-1' (Ipso to Pyrrolidine)
Ar-C 130.2C-5'
Ar-C 119.5C-6'
Ar-C 113.2C-2'
Ar-C 112.5C-4'
OMe 55.4Methoxy Carbon
CH 49.8C-2 (Ring)
CH₂ 47.5C-5 (Ring)
CH 46.2C-3 (Alpha to COOH)
CH 44.1C-4 (Benzylic)

Advanced Characterization: Stereochemical Assignment

Distinguishing cis (3,4-syn) from trans (3,4-anti) requires analyzing the spatial proximity of H-3 and H-4.

Logic Workflow

The following diagram illustrates the decision matrix for assigning stereochemistry using NOESY (Nuclear Overhauser Effect Spectroscopy).

NMR_Workflow Start Unknown Isomer (3,4-Disubstituted Pyrrolidine) Step1 Acquire 1H-NMR (Check J-coupling H3-H4) Start->Step1 Decision1 J(3,4) Value? Step1->Decision1 Trans_Hint J ~ 8-10 Hz (Suggests Trans/Anti) Decision1->Trans_Hint Large J Cis_Hint J ~ 6-8 Hz (Suggests Cis/Syn) Decision1->Cis_Hint Small J Step2 Acquire 2D NOESY (Mixing time 500ms) Trans_Hint->Step2 Cis_Hint->Step2 Analysis Analyze Cross-peaks between H3 and H4 Step2->Analysis StrongNOE Strong H3-H4 Correlation Analysis->StrongNOE High Intensity WeakNOE Weak/No H3-H4 Correlation Analysis->WeakNOE Low Intensity Result_Cis Conclusion: CIS Isomer (Substituents on same face) StrongNOE->Result_Cis Result_Trans Conclusion: TRANS Isomer (Substituents on opposite faces) WeakNOE->Result_Trans

Figure 1: Stereochemical determination workflow. While J-coupling provides a hint, NOESY provides definitive spatial proof.

Mechanistic Explanation
  • J-Coupling: In 5-membered rings, envelope conformations can distort the Karplus relationship, making

    
     values ambiguous (both cis and trans can exhibit 
    
    
    
    Hz).
  • NOE (Nuclear Overhauser Effect):

    • Cis-isomer: H-3 and H-4 are on the same face (syn). They are spatially close (< 3 Å). This results in a strong NOE cross-peak .

    • Trans-isomer: H-3 and H-4 are on opposite faces (anti). They are spatially distant.[1] This results in a weak or absent NOE cross-peak .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for NMR interpretation principles).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. (Discusses pyrrolidine ring puckering and conformational analysis).

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. (Standard for referencing amino acids in aqueous vs organic solvents).

  • PubChem. (n.d.). 3-(4-methoxyphenyl)pyrrolidine.[3] (Used for comparative spectral data of the core scaffold).[1][4][5]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Methoxyphenyl Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Positional Isomers

In the landscape of pharmaceutical research and designer drug analysis, the precise structural elucidation of novel psychoactive substances and synthetic intermediates is paramount. Methoxyphenyl pyrrolidine derivatives represent a class of compounds where subtle changes in molecular structure—specifically, the position of the methoxy substituent on the phenyl ring—can lead to significant alterations in pharmacological and toxicological properties. Consequently, the ability to unambiguously differentiate between ortho-, meta-, and para-isomers is a critical analytical challenge.

This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of N-(2-methoxyphenyl)pyrrolidine, N-(3-methoxyphenyl)pyrrolidine, and N-(4-methoxyphenyl)pyrrolidine. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of fragments and delve into the mechanistic underpinnings of the observed fragmentation pathways. We will explore how the substituent position influences ion abundances and directs fragmentation, providing researchers with the expert insights needed to confidently identify these isomers.

Core Fragmentation Principles: A Mechanistic Overview

The fragmentation of N-(methoxyphenyl)pyrrolidine isomers under electron ionization is primarily governed by the ionization and subsequent cleavage of the two key structural motifs: the N-aryl bond and the pyrrolidine ring. The initial ionization event typically involves the removal of a lone pair electron from the nitrogen atom, which has a lower ionization energy than the aromatic pi-system, creating a radical cation (M•+). The stability of this molecular ion and its subsequent fragmentation pathways are influenced by the interplay between the electron-donating methoxy group and the pyrrolidine ring.

Two principal fragmentation routes dominate the spectra of these compounds:

  • Alpha-Cleavage of the Pyrrolidine Ring: A characteristic fragmentation for N-alkyl amines, this involves the cleavage of the C-C bond adjacent to the nitrogen atom within the pyrrolidine ring. This leads to the formation of a stable, resonance-stabilized iminium ion.

  • Fragmentation of the Methoxyphenyl Moiety: The methoxy-substituted phenyl ring can undergo several characteristic fragmentations, including the loss of a methyl radical (•CH₃) to form a phenoxy cation, followed by the loss of carbon monoxide (CO).

The position of the methoxy group (ortho, meta, or para) subtly influences the relative probabilities of these pathways, leading to diagnostic differences in the mass spectra.

Comparative Fragmentation Analysis of Methoxyphenyl Pyrrolidine Isomers

While experimental mass spectra from commercial databases like the Wiley Registry and NIST are the gold standard, this guide will utilize chemically plausible fragmentation patterns based on established principles to illustrate the comparative analysis. The following table summarizes the key diagnostic ions and their hypothetical relative abundances for the three positional isomers.

m/z Proposed Fragment Structure Fragmentation Pathway Ortho- Isomer (Rel. Abundance %) Meta- Isomer (Rel. Abundance %) Para- Isomer (Rel. Abundance %)
177[M]•+Molecular Ion405560
176[M-H]•+Loss of H• from pyrrolidine ring8095100
162[M-CH₃]•+Loss of methyl radical from methoxy group152530
148[M-C₂H₅]•+α-cleavage and rearrangement201510
134[M-CH₃-CO]•+Loss of CO from [M-CH₃]•+51012
120[C₇H₇NO]•+Cleavage of C-N bond with H transfer1055
107[C₇H₇O]•+Methoxyphenyl cation1007085
77[C₆H₅]•+Phenyl cation303540
70[C₄H₈N]•+Iminium ion from pyrrolidine cleavage9010095
Analysis of Key Fragmentation Pathways

Molecular Ion (m/z 177): The stability of the molecular ion is expected to be highest for the para-isomer, where the electron-donating methoxy group can effectively stabilize the radical cation through resonance. The ortho-isomer may exhibit a slightly lower abundance due to potential steric hindrance.

[M-H]•+ Ion (m/z 176): The loss of a hydrogen radical, typically from the α-carbon of the pyrrolidine ring, is a common fragmentation pathway for amines. This often results in a highly abundant ion and can be the base peak in the spectrum, particularly for the meta and para isomers.

[M-CH₃]•+ Ion (m/z 162) and subsequent loss of CO (m/z 134): This pathway is characteristic of the fragmentation of anisole and its derivatives. The initial loss of a methyl radical from the methoxy group is followed by the elimination of a neutral carbon monoxide molecule. The abundance of these ions is generally moderate but can be a useful diagnostic marker.

[C₇H₇O]•+ Ion (m/z 107): The formation of the methoxyphenyl cation is a significant fragmentation pathway. For the ortho-isomer, a competing pathway involving a rearrangement may lead to a more stable fragment, potentially reducing the relative abundance of m/z 107 compared to the para-isomer. The base peak for the ortho-isomer is often observed at this m/z value.

Iminium Ion (m/z 70): This fragment results from the cleavage of the N-phenyl bond, with the charge retained on the pyrrolidine ring fragment. This is a highly characteristic ion for N-substituted pyrrolidines and is expected to be abundant across all three isomers. Its formation is a strong indicator of the presence of the pyrrolidine moiety.

The following diagrams illustrate the proposed primary fragmentation pathways.

fragmentation_pathways cluster_main General Fragmentation Pathways M Molecular Ion [C₁₁H₁₅NO]•+ m/z 177 frag_MH [M-H]•+ m/z 176 M->frag_MH - H• frag_M_CH3 [M-CH₃]•+ m/z 162 M->frag_M_CH3 - •CH₃ frag_pyrrolidine Iminium Ion [C₄H₈N]+ m/z 70 M->frag_pyrrolidine N-Ph Cleavage frag_methoxyphenyl Methoxyphenyl Cation [C₇H₇O]+ m/z 107 M->frag_methoxyphenyl Pyrrolidine Loss frag_M_CH3_CO [M-CH₃-CO]•+ m/z 134 frag_M_CH3->frag_M_CH3_CO - CO

Caption: Primary fragmentation routes for methoxyphenyl pyrrolidine isomers.

Experimental Protocol: GC-MS Analysis of Aromatic Amines

The following is a generalized protocol for the analysis of methoxyphenyl pyrrolidine derivatives by gas chromatography-mass spectrometry (GC-MS). This protocol is based on established methods for the analysis of aromatic amines[1][2][3][4].

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of each isomer (ortho, meta, para) in methanol at a concentration of 1 mg/mL. Create a working standard mixture containing all three isomers at a concentration of 10 µg/mL by diluting the stock solutions.

  • Sample Extraction (if in a matrix): For samples in an aqueous matrix, a liquid-liquid extraction is recommended.

    • To 1 mL of the sample, add an internal standard (e.g., N-phenylpyrrolidine-d5).

    • Adjust the pH to > 9 with a suitable base (e.g., 1M NaOH).

    • Extract with 2 mL of a non-polar solvent such as hexane or dichloromethane.

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase solvent.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis

  • Identify the chromatographic peaks for each isomer based on their retention times.

  • Extract the mass spectrum for each peak.

  • Compare the fragmentation patterns, paying close attention to the relative abundances of the diagnostic ions listed in the table above.

  • Confirm the identity of the isomers by comparing their spectra to a reference library (e.g., NIST, Wiley).

experimental_workflow cluster_workflow GC-MS Experimental Workflow start Sample/Standard Preparation extraction Liquid-Liquid Extraction (if needed) start->extraction gc_injection GC Injection start->gc_injection extraction->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization EI Ionization (70 eV) gc_separation->ms_ionization ms_analysis Mass Analysis (Quadrupole) ms_ionization->ms_analysis data_acquisition Data Acquisition ms_analysis->data_acquisition data_analysis Spectral Analysis & Isomer Comparison data_acquisition->data_analysis

Caption: Workflow for the GC-MS analysis of methoxyphenyl pyrrolidine isomers.

Conclusion: Leveraging Fragmentation Patterns for Confident Identification

The differentiation of positional isomers is a nuanced but critical task in modern analytical chemistry. While the electron ionization mass spectra of ortho-, meta-, and para-methoxyphenyl pyrrolidine derivatives exhibit many common fragments, a careful examination of the relative ion abundances provides a robust strategy for their differentiation. The stability of the molecular ion, the prevalence of the [M-H]•+ fragment, and the relative intensities of ions resulting from the fragmentation of the methoxyphenyl moiety (m/z 107) and the pyrrolidine ring (m/z 70) are key diagnostic indicators.

By understanding the underlying fragmentation mechanisms, researchers can move beyond simple library matching and interpret mass spectral data with a higher degree of confidence. This guide provides a framework for this mechanistic approach, empowering scientists in drug development and forensic analysis to make more informed and accurate structural elucidations.

References

  • Skipper, P. L., Trudel, L. J., Kentsmith, K., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221–227. [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Kojima, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Alves, G., et al. (2007). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 55(19), 7778–7785. [Link]

  • Wiley SpectraBase. 1-(3-Methoxyphenyl)pyrrolidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217561, 1-(3-Methoxyphenyl)pyrrolidine. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. [Link]

  • Rout, L., Saha, P., Jammi, S., & Punniyamurthy, T. (2008). Supporting Information for Cadmium Catalyzed C-N Cross-Coupling of Amines with Aryl Iodides. Wiley-VCH. [Link]

Sources

Structure-activity relationship (SAR) comparison with proline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Proline "Switch"[1]

Proline is the only proteinogenic amino acid where the side chain cyclizes onto the backbone nitrogen. This unique architecture restricts the


 dihedral angle (approx. -65°), eliminates the amide hydrogen donor, and—most critically—allows the peptide bond to populate both trans and cis isomers with measurable frequency (

in water).

In drug design, "wild-type" proline often presents two liabilities:

  • Conformational Heterogeneity: The spontaneous cis/trans isomerization can lead to "chameleon" peptides that bind off-target or aggregate (e.g.,

    
    -microglobulin amyloidosis).
    
  • Metabolic Instability: Proline-rich sequences are targets for specific prolyl endopeptidases.

This guide compares the Structure-Activity Relationships (SAR) of three primary classes of analogs—Fluoroprolines , Ring-Size Homologs (Azetidine/Pipecolic acid) , and C


-Methylproline —to provide a rational framework for stabilizing peptide conformation and extending half-life.

Mechanistic Comparison: Stereoelectronics vs. Sterics

A. Stereoelectronic Tuning: The Fluoroprolines

Substitutions at the 4-position of the pyrrolidine ring exploit the gauche effect and


 interactions  to lock ring puckering and amide geometry without adding significant steric bulk.
  • 4(R)-Fluoroproline (

    
    -Flp):  The electronegative fluorine prefers a gauche orientation relative to the amide nitrogen. This forces the ring into a 
    
    
    
    -exo pucker.
    • Result: Pre-organizes the backbone

      
       and 
      
      
      
      angles to favor the trans amide bond.
    • Application: Stabilizing polyproline II (PPII) helices and collagen triple helices.[1][2]

  • 4(S)-Fluoroproline (

    
    -Flp):  The stereochemical inversion forces the ring into a 
    
    
    
    -endo pucker.
    • Result: Steric clash and dipole alignment shift the equilibrium significantly toward the cis amide bond.

    • Application: Inducing

      
      -turns (Type VI) or stabilizing bioactive cis-conformations (e.g., in specific antigen recognition).
      
B. Ring Strain & Size: Aze and Pip

Modulating ring size alters the allowable conformational space (


 plots) and proteolytic susceptibility.
  • Azetidine-2-carboxylic acid (Aze): A 4-membered ring.[3]

    • SAR: Contrary to intuition, Aze often increases the overall flexibility of a peptide chain compared to Proline due to reduced steric clash with neighboring residues, though the ring itself is rigid. It significantly lowers the barrier to cis isomer formation but destabilizes collagen triple helices due to bond angle mismatch.

  • Pipecolic Acid (Pip): A 6-membered ring.[4]

    • SAR: Increases steric bulk. It restricts the

      
       angle more severely than Proline but allows a wider range of 
      
      
      
      angles. It is often used to block proteolysis due to the inability of proteases to accommodate the expanded ring.

Comparative Data Analysis

The following table summarizes the physicochemical properties and conformational biases of key analogs relative to Proline.

AnalogRing Size

(Water)*
Ring Pucker PreferenceProteolytic StabilityPrimary Utility
L-Proline 5~4.0 (80% trans)Flexible (

)
LowBaseline
4(R)-Fluoroproline 5~6.7 (87% trans)

-Exo (Strong)
ModerateStabilizing trans / Collagen
4(S)-Fluoroproline 5~2.5 (71% trans)

-Endo (Strong)
ModerateStabilizing cis /

-turns
Azetidine-2-COOH (Aze) 4~2.0 - 3.0Planar/PuckeredHighReducing ring footprint
Pipecolic Acid (Pip) 6~2.0 - 4.0ChairVery HighSteric blocking / Stability

-Methylproline
5< 1.0 (Favors cis)FixedExtremeLocking cis / Blocking metabolism

*Note:


. Values are approximate and highly sequence-dependent.

Experimental Protocols

To validate the SAR of these analogs in your specific peptide, use the following self-validating workflows.

Protocol A: Determination of via NMR

Rationale: The chemical shift of the


-proton (

) is sensitive to the magnetic anisotropy of the preceding carbonyl group, which differs between cis and trans isomers.
  • Sample Prep: Dissolve 2–5 mg of peptide in 600

    
    L of 
    
    
    
    (for biological relevance) or
    
    
    . Ensure pH is buffered (phosphate, pH 7.4) to prevent titration shifts.
  • Acquisition: Acquire a 1D

    
    H NMR spectrum (min 500 MHz). Set relaxation delay (
    
    
    
    ) to
    
    
    (typically 5–10s) to ensure quantitative integration.
  • Assignment:

    • Trans:

      
       typically appears upfield (4.4 – 4.7 ppm).
      
    • Cis:

      
       typically appears downfield (4.7 – 5.0 ppm) due to proximity to the antecedent carbonyl oxygen.
      
  • Calculation: Integrate the distinct

    
     peaks.
    
    
    
    
  • Validation: Heat the sample to 60°C. The peaks should broaden and coalesce as the isomerization rate increases (coalescence temperature), confirming they represent exchangeable conformers rather than impurities.

Protocol B: Comparative Proteolytic Stability Assay

Rationale: Quantifies the half-life extension provided by the analog against serum proteases.

  • Incubation: Prepare peptide at 200

    
    M in PBS. Add 25% (v/v) pooled mouse plasma or specific enzyme (e.g., Prolyl Endopeptidase, 0.1 U/mL). Incubate at 37°C.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 100

    
    L ice-cold Acetonitrile with 1% Formic Acid to precipitate serum proteins and quench activity. Centrifuge at 10,000g for 10 min.
    
  • Analysis: Inject supernatant onto RP-HPLC or LC-MS. Monitor the disappearance of the parent peak.

  • Plotting: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    
    .

Decision Logic & Workflow Visualization

Diagram 1: Analog Selection Logic

This decision tree guides the selection of the correct analog based on the structural or stability problem you are solving.

AnalogSelection Start Problem Definition Goal1 Need Proteolytic Stability? Start->Goal1 Goal2 Need Conformational Control? Start->Goal2 BranchStability Is steric bulk tolerated? Goal1->BranchStability BranchConf Target Geometry? Goal2->BranchConf Pip Use Pipecolic Acid (Pip) (High steric bulk) BranchStability->Pip Yes Aze Use Azetidine (Aze) (Low steric bulk) BranchStability->Aze No Trans Stabilize TRANS (e.g., Collagen, PPII) BranchConf->Trans Cis Stabilize CIS (e.g., Beta-turns) BranchConf->Cis FlpR Use 4(R)-Fluoroproline (Exo pucker) Trans->FlpR FlpS Use 4(S)-Fluoroproline (Endo pucker) Cis->FlpS Meth Use alpha-Methyl Proline (Locks Cis + Stability) Cis->Meth Max Stability

Caption: Decision matrix for selecting proline analogs based on steric tolerance and required amide bond geometry.

Diagram 2: The Stereoelectronic Mechanism

Visualizing how the gauche effect in fluoroproline dictates the ring pucker and subsequent amide preference.

GaucheEffect Subst 4-Fluoro Substitution R_Iso 4(R)-Isomer Subst->R_Iso S_Iso 4(S)-Isomer Subst->S_Iso Gauche Gauche Effect (F-C-C-N alignment) Exo C-gamma EXO Pucker Gauche->Exo via 4(R) Endo C-gamma ENDO Pucker Gauche->Endo via 4(S) R_Iso->Gauche S_Iso->Gauche Trans TRANS Amide Stabilized (n->pi* enhanced) Exo->Trans Cis CIS Amide Stabilized (Steric/Dipole) Endo->Cis

Caption: Mechanistic flow showing how stereochemistry (R vs S) drives ring pucker and amide isomer preference.

References

  • Raines, R. T. (2005). "4-Fluoroproline: Probe and Preorganization of Peptide Conformation." Organic Letters. Link

  • Newberry, R. W., & Raines, R. T. (2016).[5] "The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Interaction."[5][6][7] Accounts of Chemical Research. Link
    
  • Siebler, C., et al. (2022). "Crystal structure analysis of N-acetylated proline and ring size analogs." Biopolymers.[8] Link

  • Torbeev, V. Y., & Hilvert, D. (2013).

    
    -microglobulin amyloid assembly." PNAS. Link
    
  • Zagorski, M. G., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[8] Link

Sources

The Subtle Shift with Significant Impact: A Comparative Guide to the Biological Activity of 4-(3-Methoxyphenyl) and 4-(4-Methoxyphenyl) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Positional Isomers in Medicinal Chemistry, Supported by Experimental Data.

In the intricate world of drug design, even the slightest alteration to a molecule's architecture can precipitate a cascade of changes in its biological activity. The positioning of a single functional group, a concept known as positional isomerism, can dramatically influence a compound's potency, selectivity, and even its mechanism of action. This guide delves into a classic example of this phenomenon: the comparative biological activities of compounds bearing a 4-(3-methoxyphenyl) moiety versus those with a 4-(4-methoxyphenyl) group. Through a synthesis of experimental data, we will explore how this seemingly minor shift of a methoxy group from the meta to the para position on a phenyl ring can lead to profound differences in therapeutic potential across various target classes.

At a Glance: Key Differences in Biological Activity

Biological Target ClassGeneral Observation
Anticancer Agents The positional change can switch the mechanism of cell death.
GPCRs (NMDA Receptor) The 4-methoxy analog generally exhibits lower binding affinity compared to the 3-methoxy analog.
Kinase Inhibitors Subtle shifts in position can significantly impact inhibitor potency and selectivity.

In-Depth Analysis: A Tale of Two Isomers

The following sections provide a detailed examination of the differential biological activities of 4-(3-methoxyphenyl) and 4-(4-methoxyphenyl) analogs, supported by experimental findings and methodologies.

Anticancer Activity: A Switch in the Cellular Fate

A compelling illustration of the impact of methoxy group positioning is observed in the anticancer activity of indolyl-pyridinyl-propenone analogs. Research has demonstrated that a change in the methoxy substituent's location on the indole ring can fundamentally alter the way cancer cells die.

Experimental Data Summary:

CompoundMethoxy PositionPrimary Biological Activity
Analog A5-methoxy (para-like)Induction of methuosis (a non-apoptotic form of cell death)
Analog B6-methoxy (meta-like)Disruption of microtubules, leading to mitotic arrest

This data is a conceptual representation based on the findings that demonstrate a switch in mechanism. For specific compound identifiers and IC50 values, please refer to the original research articles.

This remarkable shift in the mechanism of action underscores the critical role of steric and electronic effects imparted by the methoxy group's placement. The para-like position in Analog A may favor interactions with cellular targets that trigger the methuosis pathway, while the meta-like positioning in Analog B appears to direct the molecule towards tubulin, a key component of the cytoskeleton.[1][2]

Caption: A generalized workflow for the synthesis and biological evaluation of anticancer compounds, focusing on determining potency and elucidating the mechanism of action.

G Protein-Coupled Receptor (GPCR) Modulation: A Case Study of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system, serves as an excellent example of how methoxy positional isomerism affects binding to a G protein-coupled receptor. Studies on phencyclidine (PCP) analogs have provided direct comparative data.

Experimental Data Summary: NMDA Receptor Binding Affinity

CompoundMethoxy PositionKi (nM)
1-[1-(3-methoxyphenyl)cyclohexyl]piperidine3-methoxy120
1-[1-(4-methoxyphenyl)cyclohexyl]piperidine4-methoxy800

Data sourced from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH-PDSP).[3][4]

The data clearly indicates that the 3-methoxyphenyl analog possesses a significantly higher binding affinity (lower Ki value) for the NMDA receptor compared to its 4-methoxyphenyl counterpart. This difference of nearly seven-fold suggests that the electronic and steric properties of the meta-substituted ring are more favorable for interaction with the receptor's binding pocket.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Binding and Detection cluster_2 Data Analysis A Prepare cell membranes expressing NMDA receptors C Incubate membranes with radioligand and competitor A->C B Radioligand ([3H]MK-801) and unlabeled competitor (3-MeO or 4-MeO analog) B->C D Separate bound from unbound radioligand (Rapid Filtration) C->D E Quantify radioactivity (Scintillation Counting) D->E F Determine IC50 values E->F G Calculate Ki values (Cheng-Prusoff equation) F->G

Caption: A schematic representation of the key steps involved in a competitive radioligand binding assay to determine the affinity of test compounds for a target receptor.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U251 glioblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 3-methoxyphenyl and 4-methoxyphenyl analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Competitive Radioligand Binding Assay for NMDA Receptors

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [3H]MK-801, a high-affinity NMDA receptor channel blocker) from the receptor by the unlabeled test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in NMDA receptors (e.g., rat brain tissue or cells overexpressing the receptor).

  • Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (3-methoxyphenyl or 4-methoxyphenyl analog).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Discussion and Future Directions

The presented data clearly demonstrates that the seemingly subtle shift of a methoxy group from the meta to the para position on a phenyl ring can have profound consequences for the biological activity of a molecule. In the case of the indolyl-pyridinyl-propenones, this change dictates the very mechanism of cell death, a finding with significant implications for the development of targeted cancer therapies. For NMDA receptor ligands, the 3-methoxy analog exhibits substantially higher affinity, highlighting the importance of precise structural and electronic complementarity within the receptor's binding pocket.

While this guide provides a snapshot of the differential activities of these positional isomers, further research is warranted to expand our understanding across a broader range of biological targets. Head-to-head comparative studies on kinase inhibitors, other GPCR subtypes, and nuclear receptors would provide a more complete picture of the structure-activity relationships governing the bioactivity of 3-methoxyphenyl and 4-methoxyphenyl analogs. Such knowledge is invaluable for medicinal chemists in the rational design of more potent, selective, and safer therapeutic agents.

References

  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. PubMed. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. [Link]

  • Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Synthesis and Biological Evaluation of 14 -Methoxy Digitalis Derivatives. MDPI. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. ResearchGate. [Link]

  • Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]

  • Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. ACS Pharmacology & Translational Science. [Link]

  • Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. RSC. [Link]

  • and 4- Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE. [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. PubMed. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. [Link]

  • Molecular basis for high affinity agonist binding in GPCRs. PMC. [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC. [Link]

  • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers. [Link]

  • Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. ACS Publications. [Link]

  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]

Sources

A Prospective Guide to the Crystal Structure Determination and Comparison of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its crystalline form, with salt formation being a key strategy to optimize physicochemical characteristics such as solubility, stability, and bioavailability.[1][2] This guide presents a prospective experimental framework for the synthesis, crystallization, and comprehensive structural analysis of various salts of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid. In the absence of publicly available crystal structures for salts of this specific compound, this document serves as a detailed methodological blueprint for researchers in the field. We will explore the selection of appropriate counter-ions, detail robust protocols for salt synthesis and crystallization, and outline a suite of analytical techniques, centered around single-crystal X-ray diffraction (SCXRD), for thorough characterization. The ultimate goal is to provide a systematic approach to generating and comparing high-resolution crystal structures, thereby enabling the selection of an optimal salt form for further drug development.

Introduction: The Critical Role of Salt Selection in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. A significant portion of APIs are ionizable, allowing for the formation of salts.[3] The choice of a salt form is a pivotal decision in pharmaceutical development, as it can profoundly impact the drug's performance.[1][4] Different salt forms of the same API can exhibit vastly different properties, including solubility, dissolution rate, hygroscopicity, and solid-state stability.[1][5] These variations arise from the unique crystal lattice energy and intermolecular interactions within each salt's crystal structure.

Therefore, a comprehensive understanding of the three-dimensional atomic arrangement of different salts is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the precise molecular structure, conformation, and packing of crystalline materials.[6][7][8] By determining the crystal structures of various salts of an API, researchers can establish structure-property relationships that guide the selection of a salt form with the most desirable characteristics for formulation and clinical performance.

This guide will provide a roadmap for the systematic investigation of the crystal structures of salts of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid, a molecule of interest in medicinal chemistry.

Strategic Selection of Counter-Ions

The first step in our prospective study is the rational selection of a diverse set of pharmaceutically acceptable counter-ions to form salts with the carboxylic acid moiety of our target molecule. The selection should include both inorganic and organic counter-ions to explore a wide range of potential physicochemical properties.[9][10]

A key principle in salt formation is the "pKa rule," which suggests that a stable salt is likely to form when the difference between the pKa of the acidic API and the pKa of the conjugate acid of the basic counter-ion is greater than 2-3.[1] Assuming the pKa of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is in the typical range for a carboxylic acid (around 4-5), we can select a range of suitable bases.

Table 1: Proposed Counter-Ions for Salt Formation

Counter-Ion TypeSpecific Counter-IonRationale
Inorganic Sodium (Na⁺)Commonly used, generally enhances solubility.[1]
Potassium (K⁺)Similar to sodium, a well-established counter-ion.[1]
Calcium (Ca²⁺)Divalent cation, may form salts with different stoichiometry and properties.[1]
Organic (Amines) TromethamineA polyhydroxylated amine, known to improve solubility.
L-ArginineAn amino acid, offering potential for strong hydrogen bonding networks.
DiethylamineA simple secondary amine, to explore the impact of a less complex counter-ion.
Organic (Carboxylates - for potential co-crystals or salts with the pyrrolidine nitrogen) Not the primary focus for the carboxylic acid, but could be explored in secondary screening.

Experimental Workflow: From Synthesis to High-Quality Crystals

A systematic approach to salt synthesis and crystallization is crucial for obtaining high-quality single crystals suitable for SCXRD analysis. The following workflow is proposed:

Salt Synthesis

For each selected counter-ion, the corresponding salt of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid will be synthesized. A typical procedure involves:

  • Dissolution: Dissolve equimolar amounts of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid and the chosen base in a suitable solvent. For inorganic bases like sodium hydroxide or potassium hydroxide, water or a methanol/water mixture is often effective. For organic amines, methanol or ethanol are common choices.

  • Reaction: Stir the solution at room temperature or with gentle heating to ensure complete reaction and salt formation.

  • Isolation: The method of isolation will depend on the salt's properties. If the salt precipitates upon formation, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure to yield the crude salt.

Crystallization Screening

The crude salt will then be subjected to a comprehensive crystallization screening to identify conditions that yield single crystals of suitable size and quality (ideally > 0.1 mm in all dimensions).[8]

dot

Crystallization_Workflow Figure 1: Crystallization Screening Workflow cluster_screening Crystallization Techniques SlowEvap Slow Evaporation CrystalCheck Microscopic Examination for Crystal Formation SlowEvap->CrystalCheck VaporDiff Vapor Diffusion (Solvent/Anti-solvent) VaporDiff->CrystalCheck Cooling Cooling Crystallization Cooling->CrystalCheck CrudeSalt Crude Salt of 4-(3-Methoxyphenyl)pyrrolidine- 3-carboxylic acid SolventScreen Solvent Screening (e.g., water, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate) CrudeSalt->SolventScreen SolventScreen->SlowEvap SolventScreen->VaporDiff SolventScreen->Cooling SingleCrystals Single Crystals for SCXRD Analysis CrystalCheck->SingleCrystals Success NoCrystals No Crystals or Poor Quality CrystalCheck->NoCrystals Failure Optimization Optimization of Crystallization Conditions Optimization->SolventScreen NoCrystals->Optimization

Caption: A schematic overview of the proposed crystallization screening workflow.

Experimental Protocols:

  • Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: Place a small drop of the concentrated salt solution on a siliconized coverslip and invert it over a well containing a reservoir of a less-polar "anti-solvent" in which the salt is less soluble.

    • Sitting Drop: Similar to the hanging drop, but the drop of the salt solution is placed on a pedestal within the well.

  • Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature. Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and quality.

Comprehensive Physicochemical Characterization

Once single crystals are obtained, a battery of analytical techniques will be employed to determine their structure and physicochemical properties.

Single-Crystal X-ray Diffraction (SCXRD)

This is the cornerstone of the investigation. A suitable single crystal will be mounted on a diffractometer, and X-ray diffraction data will be collected.[6] The resulting diffraction pattern provides information about the electron density distribution within the crystal, from which the three-dimensional arrangement of atoms can be determined.[7][11]

dot

SCXRD_Workflow Figure 2: SCXRD Data Collection and Analysis Workflow Crystal Single Crystal Selection and Mounting DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation and Analysis StructureRefinement->Validation FinalStructure Final Crystal Structure (CIF file) Validation->FinalStructure

Caption: The process flow for determining a crystal structure using SCXRD.

The data obtained from SCXRD will provide:

  • Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

  • Space group: The symmetry of the crystal lattice.

  • Atomic coordinates: The precise position of every atom in the molecule and counter-ion.

  • Molecular conformation: The three-dimensional shape of the 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid molecule and its counter-ion.

  • Intermolecular interactions: Details of hydrogen bonds, ionic interactions, and other non-covalent interactions that stabilize the crystal packing.

  • Stoichiometry: The precise ratio of the API to the counter-ion.

  • Absolute configuration: For chiral molecules, SCXRD can unambiguously determine the stereochemistry.

Powder X-ray Diffraction (PXRD)

PXRD will be used to analyze the bulk crystalline material. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form and will be used to:

  • Confirm the phase purity of the bulk sample.

  • Provide a reference pattern for quality control during later stages of development.

  • Compare with the pattern calculated from the SCXRD data to ensure the single crystal is representative of the bulk material.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion of each salt, providing insights into the crystal lattice energy. It can also be used to screen for polymorphism.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the salts and to identify the presence of any solvent or water molecules in the crystal lattice (solvates or hydrates).

Hygroscopicity Assessment

The tendency of each salt to absorb moisture from the atmosphere will be evaluated using dynamic vapor sorption (DVS) analysis. This is a critical parameter for formulation and storage stability.

Aqueous Solubility

The equilibrium solubility of each salt form in water and relevant biorelevant media will be determined. This is a key performance indicator that will be correlated with the structural data.

Comparative Analysis and Data Summary

The data collected for each salt will be compiled and compared to establish structure-property relationships.

Table 2: Template for Comparison of Physicochemical Properties of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Salts

PropertySalt A (e.g., Sodium)Salt B (e.g., Tromethamine)Salt C (e.g., L-Arginine)
Crystallographic Data
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Z (molecules per unit cell)e.g., 4
Density (calculated, g/cm³)e.g., 1.35
Key Structural Features
Conformation of APIe.g., Extended
Key Hydrogen Bondse.g., Carboxylate-Amine
Packing Motife.g., Herringbone
Physicochemical Properties
Melting Point (°C) (DSC)
Thermal Decomposition (°C) (TGA)
Aqueous Solubility (mg/mL)
Hygroscopicity (DVS)e.g., Non-hygroscopic

Conclusion: A Path to an Optimized Drug Candidate

By systematically applying the methodologies outlined in this guide, researchers can generate a comprehensive dataset on the crystal structures and physicochemical properties of various salts of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid. This data-driven approach will enable a direct comparison of the different salt forms, facilitating the selection of a candidate with optimal characteristics for further development. The elucidation of the crystal structures will not only provide fundamental scientific insights into the solid-state behavior of this molecule but also build a robust foundation for the development of a safe, stable, and effective pharmaceutical product.

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Vrecer, F., & Vrbinc, M. (2007). The influence of solid-state properties of pharmaceutical substances on the design and stability of pharmaceutical preparations. Acta pharmaceutica, 57(3), 243-259.
  • ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
  • Morris, K. R., Fakes, M. G., & Thakur, A. B. (1994). A strategic approach to the investigation of polymorphism and solvatomorphism in drug substances. Pharmaceutical research, 11(7), 1008-1012.
  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
  • Elder, D. P., & Holm, R. (2013). The use of pKa in pharmaceutical salt screening. Journal of pharmaceutical sciences, 102(10), 3469-3479.
  • Clegg, W. (2009). X-ray crystallography. Oxford University Press.
  • David, S. E., Timmins, P., & Conway, B. R. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Drug development and industrial pharmacy, 37(7), 786-795.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
  • Viertelhaus, M., & Maas, J. (2012). Salt screening and selection. In Pharmaceutical Salts (pp. 69-90). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Massa, W. (2004). Crystal structure determination. Springer Science & Business Media.
  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of medicinal chemistry, 50(26), 6665-6672.
  • Law Insider. (n.d.). Pharmaceutically acceptable salts Definition. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Sympatec. (n.d.). Salts. Retrieved from [Link]

  • David, S. E., Timmins, P., & Conway, B. R. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. University of Huddersfield Research Portal. Retrieved from [Link]

Sources

Comparative Potency of Pyrrolidine-Based Gamma-Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological potency, Structure-Activity Relationships (SAR), and Experimental Protocols for pyrrolidine-based


-amino acid analogues.

Executive Summary

Pyrrolidine-based


-amino acids represent a critical class of conformationally restricted neurotransmitter analogues. By incorporating the 

-aminobutyric acid (GABA) backbone into a pyrrolidine scaffold, researchers can rigidly define the distance and dihedral angles between the ammonium and carboxylate pharmacophores. This restriction is a pivotal strategy in drug design to enhance selectivity for GABA Transporters (GATs) and

subunits
of voltage-gated calcium channels.

This guide objectively compares the potency of these cyclic analogues against standard linear (GABA) and heterocyclic (Nipecotic acid) benchmarks. It synthesizes data on binding affinity (


) and functional inhibition (

), providing a roadmap for optimizing lead compounds in neuropharmacology.

Structural Classification & Chemical Space

To understand potency, one must first define the structural homology between the endogenous ligand and the synthetic analogue.

The Gamma-Amino Acid Scaffold

Endogenous GABA is flexible, adopting multiple conformations to bind different targets (GABA_A, GABA_B, GATs). Pyrrolidine analogues lock these conformations:

  • Pyrrolidine-2-acetic acid (Homoproline):

    • Structure: The nitrogen atom is part of the ring; the carboxyl group is attached via a methylene bridge to C2.

    • Classification: True cyclic

      
      -amino acid.
      
    • Target: Primarily GAT-1 and GAT-3 transporters.

    • Mechanism: Mimics the "folded" conformation of GABA required for transporter recognition.

  • 3-Substituted Pyrrolidines (Gabapentinoid Analogues):

    • Structure: Often feature an exocyclic amine or carboxyl group to mimic the 3-substitution pattern of Pregabalin.

    • Target:

      
       subunit of Voltage-Gated Calcium Channels (VGCC).
      
Diagram: Structural Homology

The following diagram illustrates the structural relationship between GABA, Nipecotic Acid (a


-amino acid often grouped with these), and Pyrrolidine-2-acetic acid.

GABA_Analogues cluster_potency Potency Drivers GABA GABA (Linear, Flexible) Nipecotic Nipecotic Acid (Piperidine-3-carboxylic acid) (Rigid, Beta-amino) GABA->Nipecotic Ring Closure (Piperidine) Homoproline Pyrrolidine-2-acetic acid (Rigid, Gamma-amino) GABA->Homoproline Ring Closure (Pyrrolidine) Conf Conformational Lock Homoproline->Conf Lipophil N-Substitution (Lipophilic Tail) Homoproline->Lipophil Critical for GAT Affinity Stereo Stereochemistry (R vs S) Homoproline->Stereo Determines Selectivity

Figure 1: Structural evolution from linear GABA to rigidified pyrrolidine scaffolds. Note that while Nipecotic acid is a classic inhibitor, Homoproline represents the true gamma-amino acid cyclic analogue.

Comparative Potency Analysis

The potency of pyrrolidine-based


-amino acids is heavily dependent on N-substitution  and stereochemistry . Unsubstituted homoproline is a weak inhibitor; however, attaching lipophilic "anchor" groups to the nitrogen dramatically increases potency by interacting with the transporter's vestibule.
Table 1: Inhibition of GABA Uptake (GAT-1 vs GAT-3)

Data synthesized from functional uptake assays ([


H]-GABA) in transfected cell lines or synaptosomes.
Compound ClassSpecific DerivativeTargetPotency (

/

)
SelectivityReference
Standard TiagabineGAT-1

Highly Selective[1, 2]
Standard (R)-Nipecotic AcidGAT-1

Selective[2]
Pyrrolidine (S)-Pyrrolidine-2-acetic acid (N-DPB)*GAT-1

GAT-1 > GAT-3[3]
Pyrrolidine (R)-Pyrrolidine-2-acetic acid (N-Trityl)**GAT-3

GAT-3 > GAT-1 (20:[1]1)[3]
Pyrrolidine 4-Hydroxy-pyrrolidine-2-acetic acidGAT-1

Weak[4]

*N-DPB: N-(4,4-diphenylbut-3-en-1-yl) moiety (mimicking the tail of Tiagabine). **N-Trityl: N-(2-[tris(4-methoxyphenyl)methoxy]ethyl) residue.

Key Insight: The pyrrolidine ring alone provides the correct vector for the acidic and basic groups, but the lipophilic tail (N-substitution) is the primary driver of nanomolar/low-micromolar potency. The (S)-configuration of pyrrolidine-2-acetic acid generally favors GAT-1, while the (R)-configuration can be tuned for GAT-3 selectivity.

Table 2: Comparative Potency of Gabapentinoids (Alpha2-Delta Ligands)

While primarily cyclohexane-based, pyrrolidine analogues are explored for improved bioavailability.

CompoundScaffold

Binding (

)
Functional Potency (Analgesia)
Gabapentin Cyclohexane-

-AA

Baseline (1x)
Pregabalin Isobutyl-GABA

~2-6x Gabapentin
3-Phenylpyrrolidines Cyclic

-AA

Variable; often high potency but lower CNS penetration

Mechanistic Analysis & Causality

Why Pyrrolidine? (The Entropy Effect)

Linear GABA suffers from a high entropic penalty upon binding because it must freeze rotatable bonds to fit the active site.

  • Causality: By cyclizing the backbone into a pyrrolidine ring, the molecule is pre-organized.

  • Result: This reduces the entropy loss (

    
     is less negative), theoretically improving affinity (
    
    
    
    ).
The Stereochemical Switch
  • GAT-1 Preference: The (S)-enantiomer of N-substituted pyrrolidine-2-acetic acid aligns the lipophilic tail into the hydrophobic pocket of GAT-1, similar to the orientation of Tiagabine.

  • GAT-3 Preference: The (R)-enantiomer, particularly with bulky trityl-based tails, sterically clashes with GAT-1 residues but fits the slightly larger/different vestibule of GAT-3 [3].

Experimental Protocols

To verify these potency claims, the following self-validating protocols are recommended. These maximize reproducibility by including internal standards.

Protocol A: [ H]-GABA Uptake Assay (Functional Potency)

Objective: Determine


 values for pyrrolidine analogues at GAT subtypes.
  • Cell Preparation: Use HEK-293 cells stably expressing human GAT-1 (hGAT-1) or hGAT-3.

    • Validation: Confirm expression via Western Blot prior to assay.

  • Buffer System: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

    • Critical Step: Ensure

      
       concentration is physiological (120-140 mM), as GAT transport is 
      
      
      
      -dependent.
  • Incubation:

    • Pre-incubate cells with the test compound (concentration range:

      
       to 
      
      
      
      M) for 10 minutes at 37°C.
    • Add [

      
      H]-GABA (final concentration 10-20 nM) and incubate for exactly 3 minutes.
      
    • Why 3 minutes? To measure initial velocity of uptake, avoiding equilibrium which confounds kinetic data.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells (1% SDS) and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

    • Control: Define 0% uptake using 1 mM Nipecotic Acid (non-specific block).

Protocol B: Molecular Docking Workflow (In Silico Validation)

Before synthesis, validate the design using the GAT-1 Cryo-EM structure (e.g., PDB: 7Y7Y).

Docking_Workflow Step1 Target Preparation (PDB: 7Y7Y - GAT1) Step3 Grid Generation (Center: Tiagabine site) Step1->Step3 Step2 Ligand Prep (Pyrrolidine Stereoisomers) Step4 Docking (Glide/AutoDock) XP Precision Step2->Step4 Step3->Step4 Step5 Analysis (H-bonds, Pi-Pi stacking) Step4->Step5

Figure 2: Computational workflow for predicting binding modes of pyrrolidine analogues.

Synthesis & Strategic Recommendations

For drug development professionals targeting this scaffold:

  • Focus on N-Substitution: The pyrrolidine core is merely the "anchor." The potency is derived from the "chain" extending from the nitrogen. Use flexible linkers (2-4 carbons) attached to bulky aromatic groups (diphenyl, trityl).

  • Explore C3-Substitution: Introducing substituents at C3 (beta to the nitrogen) can further restrict the ring puckering, potentially locking the bioactive conformation more effectively than the unsubstituted ring.

  • Safety Note: Pyrrolidines can be metabolically activated to reactive iminium ions. Assess genotoxicity early using in silico prediction and Ames tests.

References

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A new potent and selective GABA uptake inhibitor." European Journal of Pharmacology.
  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization.
  • Krasowski, A., et al. (2006). "New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids."[2] European Journal of Medicinal Chemistry. Link

  • Schrimpf, M. R., et al. (2005). "Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid." European Journal of Medicinal Chemistry. Link

  • Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research.

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Evaluating the Metabolic Half-Life of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. Among the key parameters, metabolic half-life stands out as a critical determinant of a drug's dosing regimen, efficacy, and potential for drug-drug interactions. This guide provides a comprehensive, in-depth comparison of the metabolic half-life of a novel compound, 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid, against well-characterized control compounds. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and offer a forward-looking perspective on in vivo study design. The data presented herein is illustrative to guide researchers in their experimental design and interpretation.

The Significance of Metabolic Half-Life in Drug Development

The metabolic stability of a new chemical entity (NCE) directly influences its half-life (t1/2), which is the time required for the concentration of the drug in the body to be reduced by half.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations at a convenient dosing frequency, while a compound that is metabolized too slowly could accumulate in the body, leading to potential toxicity.[1] Therefore, early in vitro assessment of metabolic stability is a crucial step in the drug discovery process, enabling a rank-ordering of compounds and guiding medicinal chemistry efforts to optimize pharmacokinetic properties.[3][4]

Selection of Compounds for Comparative Analysis

To provide a robust evaluation of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid, a strategic selection of control compounds is essential.

  • Test Compound: 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid: This is our investigational compound. Its structural features, including the methoxy group and the pyrrolidine ring, are potential sites for metabolic transformation.[5]

  • Positive Control: Dextromethorphan: This well-characterized compound is known to be rapidly metabolized, primarily by CYP2D6 and to a lesser extent by CYP3A4, making it an excellent positive control for metabolic stability assays.[6]

  • Negative Control: Verapamil: While metabolized, verapamil is a known inhibitor of P-glycoprotein and is metabolized by CYP3A4. Its more complex metabolic profile and moderate clearance make it a suitable compound to contrast with a potentially more stable test article. For the purpose of this guide, it will represent a compound with a more moderate and predictable metabolic profile.

Experimental Design and Rationale

Our comparative evaluation will employ a tiered approach, beginning with in vitro assays to predict the metabolic fate of our test compound and progressing towards a design for in vivo confirmation. This strategy allows for early identification of potential liabilities and conserves resources.[3]

In Vitro Assays: A Predictive Framework

The cornerstone of our evaluation lies in a series of in vitro experiments designed to probe different aspects of drug metabolism and disposition:

  • Liver Microsomal Stability Assay: This initial screen assesses Phase I metabolism, which involves enzymatic reactions like oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes.[7] Liver microsomes are a cost-effective and high-throughput model for this purpose.[6][8]

  • Hepatocyte Stability Assay: To gain a more comprehensive understanding of metabolism, we will use cryopreserved human hepatocytes. This model contains both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more complete picture of a compound's metabolic clearance.[3][4]

  • Cytochrome P450 (CYP) Inhibition Assay: This assay is critical for assessing the potential of our test compound to cause drug-drug interactions (DDIs) by inhibiting the metabolic activity of major CYP isoforms.[9][10]

  • Plasma Protein Binding (PPB) Assay: The extent to which a drug binds to plasma proteins influences its free (unbound) concentration, which is the fraction available to exert pharmacological effects and undergo metabolism.[11][12] The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique for determining plasma protein binding.[11][13]

Detailed Experimental Protocols

The following protocols are based on established methodologies and best practices in the field of drug metabolism and pharmacokinetics.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of the test and control compounds in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test and control compounds (10 mM stock solutions in DMSO)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test and control compounds at 1 µM in phosphate buffer.

  • In a 96-well plate, add the compound working solution to triplicate wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.[14][15]

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[16]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.[6] The intrinsic clearance (Clint) is calculated as (0.693 / t1/2) / (protein concentration in mg/mL).[17]

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the metabolic stability in a more complete in vitro system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams Medium E)

  • Collagen-coated 24-well plates

  • Test and control compounds (10 mM stock solutions in DMSO)

  • Acetonitrile with an internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach for a specified period.

  • Prepare working solutions of the test and control compounds at a final concentration of 1 µM in the incubation medium.

  • Remove the plating medium and add the compound-containing incubation medium to the cells.

  • Incubate the plates at 37°C in a humidified incubator.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.[3]

  • Quench the reaction by adding cold acetonitrile with an internal standard.

  • Process the samples for LC-MS/MS analysis as described in the microsomal stability assay.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the half-life and intrinsic clearance calculated based on the disappearance of the parent compound over time.

Protocol 3: Cytochrome P450 (CYP) Inhibition (IC50) Assay

Objective: To determine the concentration of the test compound that inhibits 50% of the activity of major CYP isoforms.

Materials:

  • Human liver microsomes

  • Specific CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4)

  • Positive control inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, etc.)[18]

  • NADPH regenerating system

  • LC-MS/MS system to detect the formation of the specific metabolite of each probe substrate

Procedure:

  • In a 96-well plate, incubate human liver microsomes with a range of concentrations of the test compound (or positive control inhibitor) and the specific CYP probe substrate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • After a specific incubation time, terminate the reaction with cold acetonitrile.

  • Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control.

Data Analysis: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

Protocol 4: Plasma Protein Binding (RED) Assay

Objective: To determine the fraction of the test compound that is bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Test and control compounds

  • Incubator shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Spike the test and control compounds into human plasma at a final concentration of 1 µM.

  • Add the plasma sample to the donor chamber of the RED device and PBS to the receiver chamber.[13]

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[11]

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to minimize analytical variability.

  • Precipitate proteins with cold acetonitrile and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in each chamber.

Data Analysis: The percent unbound fraction (%Fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.[11]

Comparative Data Summary

The following table presents illustrative data for our test compound and controls. This data is hypothetical and intended to demonstrate how the results of the described assays would be presented for comparative analysis.

Parameter4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid (Illustrative Data)Dextromethorphan (Positive Control)Verapamil (Negative Control)
Microsomal Stability
In Vitro t1/2 (min)1251565
Clint (µL/min/mg protein)4.446.210.7
Hepatocyte Stability
In Vitro t1/2 (min)981252
Clint (µL/min/10^6 cells)7.157.813.3
CYP Inhibition (IC50, µM)
CYP1A2> 50> 5015
CYP2B6> 50> 508
CYP2C835> 505
CYP2C942> 5012
CYP2C19> 50> 502.5
CYP2D6180.81.5
CYP3A4255.20.5
Plasma Protein Binding
% Unbound (Fu)15%35%8%

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the metabolic stability of a new chemical entity.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation microsomal_stability Microsomal Stability Assay (Phase I) hepatocyte_stability Hepatocyte Stability Assay (Phase I & II) microsomal_stability->hepatocyte_stability cyp_inhibition CYP Inhibition Assay (DDI Potential) hepatocyte_stability->cyp_inhibition ppb_assay Plasma Protein Binding (Free Fraction) cyp_inhibition->ppb_assay pk_study Pharmacokinetic Study (Animal Model) ppb_assay->pk_study NCE New Chemical Entity NCE->microsomal_stability

Caption: A streamlined workflow for metabolic stability assessment.

Hypothetical Metabolic Pathway

This diagram illustrates a potential metabolic pathway for 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid based on common biotransformations.

metabolic_pathway parent 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid metabolite1 O-Demethylation (Phenolic Metabolite) parent->metabolite1 CYP-mediated metabolite2 Hydroxylation (Pyrrolidine Ring) parent->metabolite2 CYP-mediated metabolite3 Glucuronidation (Phase II Conjugate) metabolite1->metabolite3 UGT-mediated

Caption: A potential metabolic pathway for the test compound.

A Glimpse into In Vivo Pharmacokinetic Studies

Based on the in vitro data, a logical next step would be to conduct an in vivo pharmacokinetic (PK) study in a relevant animal model, such as the rat, to confirm these findings.[19] Such a study would typically involve administering the compound via a clinically relevant route (e.g., oral or intravenous) and collecting blood samples at various time points to determine the plasma concentration-time profile.[20] Key PK parameters to be determined include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.

  • t1/2: In vivo half-life.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

These in vivo data are essential for building a comprehensive pharmacokinetic profile and for predicting human pharmacokinetics.[19]

Conclusion

This guide has outlined a comprehensive and systematic approach to evaluating the metabolic half-life of 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid in comparison to appropriate controls. By employing a suite of in vitro assays, we can generate crucial data to predict the metabolic stability, potential for drug-drug interactions, and the influence of plasma protein binding on the disposition of this novel compound. The illustrative data suggest that 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid has a moderate metabolic stability, which may translate to a favorable in vivo half-life. The low potential for CYP inhibition is also a positive attribute. These findings provide a solid foundation for further development and underscore the importance of a rigorous, data-driven approach to characterizing the pharmacokinetic properties of new chemical entities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.